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  • Product: 2-Chloro-phenyl-oxo-acetic acid
  • CAS: 26118-14-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Chloro-phenyl-oxo-acetic Acid

CAS Number: 26118-14-9 A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of 2-Chloro-phenyl-oxo-acetic acid, a key chemical intermediate with...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 26118-14-9

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 2-Chloro-phenyl-oxo-acetic acid, a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to offer a robust resource for professionals in the chemical and pharmaceutical sciences.

Introduction and Core Chemical Identity

2-Chloro-phenyl-oxo-acetic acid, also known as (2-chlorophenyl)glyoxylic acid, is an alpha-keto acid derivative of chlorobenzene. Its unique bifunctional nature, possessing both a carboxylic acid and a ketone, makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the ortho-chlorine atom on the phenyl ring significantly influences its reactivity and physicochemical properties, offering a handle for further synthetic transformations and modulating the biological activity of its derivatives.

The Chemical Abstracts Service (CAS) has assigned the number 26118-14-9 to this compound, which serves as its unique identifier in chemical databases and literature.[1]

Molecular Structure and Key Features

The structure of 2-Chloro-phenyl-oxo-acetic acid is characterized by a phenyl ring substituted with a chlorine atom at the 2-position and a glyoxylic acid moiety. This arrangement gives rise to specific electronic and steric effects that are crucial for its chemical behavior.

Figure 1: 2D structure of 2-Chloro-phenyl-oxo-acetic acid.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 2-Chloro-phenyl-oxo-acetic acid is essential for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 26118-14-9[1]
Molecular Formula C₈H₅ClO₃[1]
Molecular Weight 184.58 g/mol [1]
Appearance Solid (predicted)
Storage Sealed in dry, room temperature[1]
Spectroscopic Profile (Predicted)

While a comprehensive, publicly available spectral database for 2-Chloro-phenyl-oxo-acetic acid is not readily accessible, its spectroscopic characteristics can be predicted based on the analysis of its functional groups and comparison with structurally similar compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the substituted phenyl ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), the exact position being dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display eight distinct signals. The carbonyl carbons of the ketone and carboxylic acid are expected at the most downfield positions (typically δ 160-200 ppm). The aromatic carbons would appear in the range of δ 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups. The C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹, likely broadened by hydrogen bonding. The ketone C=O stretch should appear at a slightly higher frequency, around 1730-1750 cm⁻¹. A broad O-H stretching band from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of CO, COOH, and Cl radicals.

Synthesis and Purification Protocols

The synthesis of 2-Chloro-phenyl-oxo-acetic acid can be approached through several synthetic strategies. Below are two plausible and illustrative protocols based on established organic chemistry transformations.

Protocol 1: Oxidation of 2-Chloro-mandelic Acid

This method represents a direct and efficient route, capitalizing on the oxidation of a secondary alcohol to a ketone. The oxidation of mandelic acid to phenylglyoxylic acid is a well-documented transformation, and this principle can be extended to its chlorinated analog.[2][3]

Reaction Scheme:

Oxidation_of_2-Chloro-mandelic_Acid reactant 2-Chloro-mandelic Acid product 2-Chloro-phenyl-oxo-acetic Acid reactant->product Oxidation reagent [O] (e.g., KMnO₄, HNO₃)

Figure 2: Oxidation of 2-chloro-mandelic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloro-mandelic acid in a suitable solvent such as water or a mixture of acetic acid and water.

  • Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), to the stirred solution of 2-chloro-mandelic acid. The reaction temperature should be carefully controlled, typically by using an ice bath, to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If using KMnO₄, the reaction mixture is typically quenched with a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate and the resulting manganese dioxide is removed by filtration.

    • If using HNO₃, the excess acid can be removed by distillation under reduced pressure.

  • Extraction: Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 1-2. Extract the product into an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Causality of Experimental Choices:

  • The choice of a strong oxidizing agent is critical for the efficient conversion of the secondary alcohol to the ketone without cleaving the carbon-carbon bond.

  • Temperature control is paramount to minimize over-oxidation and decomposition of the product.

  • Acidification during work-up is necessary to protonate the carboxylate and allow for extraction into an organic solvent.

Protocol 2: Hydrolysis of 2-(2-Chlorophenyl)-2-oxoacetonitrile

This approach involves the hydrolysis of a nitrile precursor, which can be synthesized from 2-chloroacetophenone. This multi-step synthesis offers flexibility in precursor availability.

Reaction Scheme:

Hydrolysis_of_Nitrile reactant 2-(2-Chlorophenyl)-2-oxoacetonitrile product 2-Chloro-phenyl-oxo-acetic Acid reactant->product Hydrolysis reagent H₂O, H⁺ or OH⁻

Figure 3: Hydrolysis of 2-(2-chlorophenyl)-2-oxoacetonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(2-chlorophenyl)-2-oxoacetonitrile and a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for several hours. The progress of the hydrolysis can be monitored by TLC or by observing the cessation of ammonia evolution (in the case of basic hydrolysis).

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. The product may precipitate and can be collected by filtration. Alternatively, the aqueous solution can be extracted with an organic solvent.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a strong acid to a pH of 1-2. The product will precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Self-Validating System:

The purity of the final product from either protocol should be verified by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The obtained data should be consistent with the expected structure and free from significant impurities.

Applications in Research and Drug Development

2-Chloro-phenyl-oxo-acetic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for a range of biological activities. Phenylacetic acid derivatives, in general, are known to be key structural motifs in a variety of therapeutic agents.[4]

Precursor for Heterocyclic Synthesis

The dual reactivity of the keto and carboxylic acid functionalities allows for the construction of diverse heterocyclic ring systems, which are prevalent in many drug molecules. For instance, it can be used in condensation reactions with various dinucleophiles to form five- or six-membered heterocyclic compounds.

Role in the Synthesis of Biologically Active Molecules

While specific blockbuster drugs directly derived from 2-Chloro-phenyl-oxo-acetic acid are not prominently documented, the broader class of substituted phenylglyoxylic acids and their derivatives are of significant interest in medicinal chemistry. They can serve as precursors for the synthesis of:

  • Anti-inflammatory agents: Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5]

  • Anticonvulsants: Certain derivatives have shown potential as anticonvulsant agents.

  • Antimicrobial compounds: The phenylglyoxylic acid scaffold can be incorporated into molecules with antibacterial and antifungal properties.

The chloro-substituent can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, including its metabolic stability and receptor binding affinity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-phenyl-oxo-acetic acid.

  • Hazard Statements: Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[1]

  • Precautionary Statements:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area, preferably a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.

Conclusion

2-Chloro-phenyl-oxo-acetic acid (CAS No. 26118-14-9) is a valuable and versatile chemical intermediate. Its unique structural features provide a foundation for the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective utilization in research and development. This guide has provided a comprehensive overview to support scientists and researchers in their work with this important compound.

References

  • Jiangsu Green Chemtech Co., Ltd. (2023, September 26). What are pharmaceutical intermediates? Development trend of pharmaceutical intermediates. Retrieved from [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (2011). CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Google Patents. (2007). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • Google Patents. (2010). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.
  • Journal of the Chemical Society, Perkin Transactions 2. (1976). The kinetics and mechanism of the oxidation of mandelic acid and related compounds with bromine and with hypobromous acid. Retrieved from [Link]

  • Google Patents. (2016). CN105461576A - Synthetic method of Oxazolam drug intermediate 2-amino-5-chlorobenzophenone.
  • Google Patents. (2021). CN112409159B - Method for synthesizing mandelic acid by oxidation-chlorination process.
  • RSC Publishing. (2019, May 6). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). Retrieved from [Link]

  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

  • DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • Basicmedical Key. (2017, April 8). Antiinflammatories. Retrieved from [Link]

  • Wikipedia. (n.d.). Albright–Goldman oxidation. Retrieved from [Link]

  • NIH. (n.d.). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Retrieved from [Link]

  • ResearchGate. (n.d.). IR and 1 H-NMR spectral data of compounds 2a-f, 3a-f, 4a-f and 5a-c. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: 2-Chlorophenylglyoxylic Acid

The following technical guide is structured as a comprehensive monograph for researchers and process chemists. It moves beyond the singular value of molecular weight to explore the stoichiometric, synthetic, and analytic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive monograph for researchers and process chemists. It moves beyond the singular value of molecular weight to explore the stoichiometric, synthetic, and analytical implications of 2-Chloro-phenyl-oxo-acetic acid (2-Chlorophenylglyoxylic acid) in pharmaceutical development.

Stoichiometry, Synthesis, and Analytical Validation

Physicochemical Core & Stoichiometric Precision

In drug development, the molecular weight of an intermediate is not merely a physical constant; it is the anchor for yield calculations, atom economy analysis, and analytical resolution. 2-Chloro-phenyl-oxo-acetic acid serves as a critical scaffold in the synthesis of non-natural amino acids, specifically (2-Chlorophenyl)glycine , a key intermediate for anti-platelet agents like Clopidogrel .

1.1 Molecular Descriptors
PropertyValueTechnical Context
IUPAC Name 2-(2-Chlorophenyl)-2-oxoacetic acidPreferred for regulatory documentation.[1]
Common Synonyms 2-Chlorophenylglyoxylic acid; o-Chlorobenzoylformic acidUsed in process chemistry logs.
CAS Registry 26118-14-9 Unique identifier for inventory/safety.[2]
Molecular Formula C₈H₅ClO₃Basis for elemental analysis.
Molecular Weight 184.58 g/mol Average mass for stoichiometric calculations.
Monoisotopic Mass 183.9927 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Isotopic Pattern ³⁵Cl (100%) / ³⁷Cl (32%)Distinctive 3:1 M and M+2 peak ratio in MS.
1.2 Solubility & Stability Profile
  • Solubility: Soluble in polar organic solvents (MeOH, EtOH, DMSO, Ethyl Acetate). Limited solubility in water at neutral pH; soluble in alkaline aqueous solutions (forming the glyoxylate salt).

  • Stability: Susceptible to decarboxylation under high thermal stress (>150°C) or oxidative degradation. Hygroscopic in solid form; store under desiccant.

Synthetic Methodology: Friedel-Crafts Acylation

The most robust industrial route to 2-chlorophenylglyoxylic acid avoids the use of unstable diazonium salts or toxic cyanides. Instead, it utilizes a Friedel-Crafts acylation of chlorobenzene with oxalyl chloride. This method offers high atom economy and scalability.

2.1 Reaction Mechanism & Pathway

The synthesis proceeds via the electrophilic attack of the oxalyl chloride-aluminum chloride complex on the electron-rich aromatic ring. Due to the ortho/para directing nature of the chlorine substituent (deactivating but directing), steric hindrance usually favors para substitution; however, process optimization (solvent polarity/temperature) is required to maximize the ortho isomer or separate it downstream.

Note: For high-purity applications, the specific ortho-directed synthesis often requires careful control or alternative lithiation routes (e.g., ortho-lithiation of chlorobenzene followed by quenching with diethyl oxalate).

Diagram 1: Synthesis & Application Workflow

G Chlorobenzene Chlorobenzene (Starting Material) Intermediate Acyl Chloride Intermediate Chlorobenzene->Intermediate AlCl3, 0-5°C Friedel-Crafts OxalylCl Oxalyl Chloride (Reagent) OxalylCl->Intermediate Product 2-Chlorophenyl- glyoxylic Acid (MW: 184.58) Intermediate->Product Hydrolysis (H2O) Target (S)-2-Chlorophenyl- glycine (Pharma Precursor) Product->Target Reductive Amination (Transaminase/Chiral Cat.)

Caption: Synthetic pathway from commodity chemicals to high-value pharmaceutical intermediate.

2.2 Experimental Protocol (Bench Scale)

Safety Warning: Oxalyl chloride is toxic and releases HCl/CO/CO2. Perform all operations in a fume hood.

  • Reagent Prep: In a dry 3-neck round-bottom flask under Nitrogen, suspend Aluminum Chloride (AlCl₃) (1.2 eq) in dry Dichloromethane (DCM) .

  • Acylation: Cool to 0°C. Add Oxalyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the active acylating complex.

  • Addition: Add Chlorobenzene (1.0 eq) dropwise, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC or HPLC for consumption of chlorobenzene.

  • Quench/Hydrolysis: Pour the reaction mixture slowly onto crushed ice/HCl. The acyl chloride intermediate hydrolyzes to the carboxylic acid.[3]

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Toluene/Hexane to isolate the acid.

Analytical Validation & Quality Control

Precise characterization is required to ensure the absence of the para-isomer, which is a common impurity in Friedel-Crafts reactions.

3.1 Mass Spectrometry (MS) Fragmentation

Understanding the fragmentation pattern is essential for confirming the structure during LC-MS analysis. The molecular ion (M+) is stable, but distinct loss channels confirm the alpha-keto acid moiety.

Diagram 2: MS Fragmentation Logic

MS Parent Molecular Ion (M+) m/z 184/186 (3:1) Frag1 Fragment A [M - COOH]+ m/z 139/141 Parent->Frag1 - COOH (45 Da) Alpha Cleavage Frag2 Fragment B [M - CO - COOH]+ m/z 111/113 (Chlorophenyl Cation) Frag1->Frag2 - CO (28 Da) Decarbonylation

Caption: Primary fragmentation pathways observed in Electron Impact (EI) or ESI mass spectrometry.

3.2 HPLC Method Parameters (Reference)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Retention Time: Expect elution ~6-8 mins depending on dead volume; the acid is relatively polar compared to the starting chlorobenzene.

Strategic Application: The Clopidogrel Connection

The high value of 2-chlorophenylglyoxylic acid lies in its conversion to (S)-(+)-2-(2-chlorophenyl)glycine . This amino acid is the chiral foundation for Clopidogrel (Plavix) synthesis.

  • Mechanism: The keto acid undergoes reductive amination. Using chiral transaminases (biocatalysis) or chiral auxiliaries allows for the direct synthesis of the (S)-enantiomer, avoiding wasteful resolution steps later in the drug manufacturing process.

  • Significance: The molecular weight of the keto acid (184.58) vs. the glycine derivative (185.61) represents a net addition of Nitrogen and Hydrogen (and loss of Oxygen), a transformation that must be strictly monitored for yield efficiency.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10465013, 2-Chloro-phenyl-oxo-acetic acid. Retrieved from [Link]

Sources

Foundational

Technical Guide: Physical Properties &amp; Characterization of 2-Chloro-phenyl-oxo-acetic Acid

Executive Summary 2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic acid , is a critical pharmacophore and intermediate in the synthesis of antiplatelet agents, most notably Clopido...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic acid , is a critical pharmacophore and intermediate in the synthesis of antiplatelet agents, most notably Clopidogrel (Plavix) . Structurally, it consists of a phenyl ring substituted at the ortho position with chlorine, attached to an


-keto acid moiety. This specific substitution pattern imparts unique steric and electronic properties that are essential for the chiral recognition required in downstream asymmetric synthesis.

This guide provides an authoritative technical breakdown of its physical properties, synthesis pathways, and analytical characterization, designed to support rigorous experimental validation in drug development workflows.

Physicochemical Characterization

The physical constants below represent a synthesis of experimental data and high-confidence predictive models used in industrial certificates of analysis (CoA).

Table 1: Core Physical Properties
PropertyValueContext/Notes
IUPAC Name 2-(2-Chlorophenyl)-2-oxoacetic acidAlso: o-Chlorophenylglyoxylic acid
CAS Number 26118-14-9 Distinct from 2-chlorophenylacetic acid (CAS 2444-36-2)
Molecular Formula C₈H₅ClO₃MW: 184.58 g/mol
Appearance White to off-white crystalline solidHygroscopic; tends to clump upon moisture exposure
Melting Point 114 – 117 °C Sharp melting range indicates high purity [1]
Boiling Point ~308 °C (Predicted)Decomposes before boiling at atmospheric pressure
Density 1.447 g/cm³ (Predicted)High density due to halogenation
pKa 1.8 – 2.2 (Estimated)Stronger acid than acetic acid due to electron-withdrawing ketone and Cl- group
Solubility Soluble in Methanol, DMSO, EtOAcLimited solubility in cold water; soluble in alkaline aqueous solutions
Stability & Storage[1][5][6]
  • Hygroscopicity: The

    
    -keto acid motif is susceptible to hydration. Store under inert atmosphere (Ar or N₂) with desiccant.
    
  • Thermal Stability: Stable up to its melting point. Decarboxylation may occur at temperatures >150°C, releasing CO₂ to form 2-chlorobenzaldehyde or related byproducts.

Synthesis & Reaction Pathways[3][4][7][8][9][10]

The industrial relevance of 2-chlorophenylglyoxylic acid lies in its conversion to Methyl 2-(2-chlorophenyl)-2-oxoacetate (CAS 34966-49-9), the direct precursor for the chiral Strecker reaction or reductive amination in Clopidogrel synthesis.

Diagram 1: Retrosynthetic Analysis & Pathway

The following diagram illustrates the upstream synthesis from 2-chloroacetophenone and the downstream conversion to the Clopidogrel precursor.

SynthesisPathway cluster_conditions Critical Process Parameters Start 2-Chloroacetophenone (Starting Material) Inter1 Oxidation (KMnO4 or SeO2) Start->Inter1 Oxidative Cleavage Target 2-Chloro-phenyl-oxo-acetic Acid (Target Intermediate) Inter1->Target Yields ~85% Ester Methyl 2-(2-chlorophenyl)-2-oxoacetate (Esterification) Target->Ester MeOH / H+ Clopidogrel Clopidogrel (Active Pharmaceutical Ingredient) Ester->Clopidogrel Chiral Amination + Thiophene derivative

Caption: Synthesis workflow connecting the raw material (2-chloroacetophenone) to the Clopidogrel API via the glyoxylic acid intermediate.

Experimental Protocol: Oxidation of 2-Chloroacetophenone

Objective: Synthesis of 2-chlorophenylglyoxylic acid via alkaline permanganate oxidation.

  • Reagents: 2-Chloroacetophenone (1.0 eq), KMnO₄ (2.5 eq), NaOH (1.0 eq), Water/Pyridine cosolvent.

  • Procedure:

    • Dissolve 2-chloroacetophenone in the cosolvent at 0–5°C.

    • Slowly add KMnO₄ solution dropwise to control the exotherm (maintain T < 10°C).

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Filter the MnO₂ precipitate (brown solid).

    • Acidify the filtrate with HCl to pH ~2.0.

    • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Toluene/Heptane to obtain the white crystalline solid (MP: 114–117°C).

Analytical Characterization

Validating the identity of this intermediate is crucial to prevent "carry-over" impurities in the final drug substance.

NMR Spectroscopy (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       14.0 (s, 1H, -COOH , broad exchangeable).
      
    • 
       7.85 (d, 1H, Ar-H  ortho to ketone).
      
    • 
       7.45 – 7.65 (m, 3H, remaining Ar-H ).
      
    • Note: Absence of aliphatic protons confirms the oxidation of the methyl group from the acetophenone starting material.

Impurity Profile

Common impurities arising from incomplete oxidation or degradation include:

  • 2-Chlorobenzoic Acid: Result of oxidative decarboxylation (over-oxidation).

  • 2-Chlorophenylacetic Acid: Result of incomplete oxidation (missing the ketone).

  • Manganese residues: If filtration is inefficient (check via Ash Test).

Experimental Workflow: Purification & Validation

High-purity isolation requires a strict pH-controlled extraction sequence to separate the glyoxylic acid from non-acidic byproducts.

PurificationWorkflow Crude Crude Reaction Mixture (Aqueous Alkaline Phase) Wash Wash with Ether (Removes unreacted Acetophenone) Crude->Wash Remove Neutrals Acidify Acidify to pH 2.0 (HCl addition at 0°C) Wash->Acidify Aqueous Layer Extract Extract into EtOAc (Target partitions to Organic Phase) Acidify->Extract Precipitation Dry Dry (Na2SO4) & Concentrate Extract->Dry Crystallize Recrystallization (Toluene/Heptane) Dry->Crystallize Final Polish

Caption: Purification logic ensuring removal of neutral organic impurities before final crystallization.[1][2][3][4]

Safety & Handling (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Specific Hazard: As an

    
    -keto acid, it is reactive toward nucleophiles. Avoid contact with strong bases and amines unless intended for reaction.
    
  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during acidification steps to avoid inhaling acid vapors.

References

  • Sigma-Aldrich. (2025).[1] Product Specification: 2-(2-Chlorophenyl)-2-oxoacetic acid (CAS 26118-14-9).[5] Retrieved from

  • PubChem. (2025).[6][7] Compound Summary: 2-(2-chlorophenyl)-2-oxoacetic acid.[5] National Library of Medicine.[8] Retrieved from [8]

  • ChemicalBook. (2025).[6] CAS Database List: 26118-14-9. Retrieved from

  • BenchChem. (2025). Clopidogrel Impurity Reference Standards. Retrieved from

Sources

Exploratory

Foreword: Understanding the Critical Role of Solubility

An In-depth Technical Guide to the Solubility of 2-Chloro-phenyl-oxo-acetic acid In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise characterization of a compound's ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-phenyl-oxo-acetic acid

In the realms of pharmaceutical development, agrochemical synthesis, and materials science, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a cornerstone attribute that governs a molecule's behavior, from its reaction kinetics in a synthesis flask to its bioavailability in a physiological system. This guide is dedicated to 2-Chloro-phenyl-oxo-acetic acid (CAS No. 26118-14-9), a valuable intermediate in the synthesis of various active compounds.[1][2]

As a Senior Application Scientist, my objective extends beyond merely presenting data. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical principles and practical methodologies required to robustly determine the solubility of 2-Chloro-phenyl-oxo-acetic acid. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles. While extensive quantitative solubility data for this specific molecule is not abundant in public literature, this guide will empower you to generate that critical data in your own laboratory with confidence and precision.

Physicochemical Profile of 2-Chloro-phenyl-oxo-acetic acid

A foundational understanding of a molecule's intrinsic properties is the starting point for any solubility investigation. 2-Chloro-phenyl-oxo-acetic acid, also known as (2-chlorophenyl)(oxo)acetic acid, possesses a unique structure that dictates its solubility behavior.[1] The molecule incorporates a polar carboxylic acid group, a moderately polar alpha-keto group, and a largely non-polar 2-chlorophenyl ring. This amphiphilic nature suggests a nuanced solubility profile, with miscibility in a range of organic solvents and limited, pH-dependent solubility in aqueous media.[3]

PropertyValueSource
IUPAC Name 2-(2-chlorophenyl)-2-oxoacetic acid[4]
CAS Number 26118-14-9[1]
Molecular Formula C₈H₅ClO₃[1][4]
Molecular Weight 184.58 g/mol [1]
Density 1.447 g/cm³[1]
Boiling Point 308.7 °C[1]
Appearance White to light yellow crystalline solid (inferred from related compounds)[3][5]

A critical, yet often unreported, parameter for acidic compounds is the acid dissociation constant (pKa). For 2-Chloro-phenyl-oxo-acetic acid, the pKa can be estimated to be in the range of 2-3. This estimation is based on the pKa of the parent compound, Phenylglyoxylic acid (pKa = 2.15), and the electron-withdrawing nature of the ortho-chloro substituent, which tends to increase acidity.[6] This pKa value is the pivot around which its aqueous solubility behavior revolves.

The Theoretical Bedrock of Solubility

Solubility is not a single value but a complex interplay of intermolecular forces, thermodynamics, and environmental factors. The principle of "like dissolves like" is a useful heuristic; the dissolution process is governed by the Gibbs free energy change, where a spontaneous process requires a negative ΔG, resulting from the balance of enthalpy (breaking solute-solute and solvent-solvent bonds, forming solute-solvent bonds) and entropy (the increase in randomness).[7]

The Dominant Role of pH in Aqueous Solubility

For an ionizable compound like 2-Chloro-phenyl-oxo-acetic acid, pH is the most critical factor influencing its aqueous solubility. The relationship between pH, pKa, and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation.

The total aqueous solubility (Stotal) is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized (deprotonated) form. As the pH of the solution rises above the pKa, the carboxylic acid group deprotonates to form the highly polar and water-soluble carboxylate anion, dramatically increasing the overall solubility.[8][9]

Below is a logical diagram illustrating this fundamental relationship.

G cluster_0 pH vs. pKa Relationship cluster_1 Molecular State & Solubility pH_low Low pH (pH < pKa) Neutral Predominantly Neutral Form R-COOH pH_low->Neutral Protonated pH_equal pH = pKa Mixed 50% Neutral 50% Ionized pH_equal->Mixed pH_high High pH (pH > pKa) Ionized Predominantly Ionized Form R-COO⁻ pH_high->Ionized Deprotonated Solubility_low Low Aqueous Solubility (Dominated by S₀) Neutral->Solubility_low Solubility_high High Aqueous Solubility Ionized->Solubility_high

Caption: Relationship between pH, pKa, ionization, and solubility.

Experimental Design for Robust Solubility Determination

The cornerstone of reliable solubility measurement is a well-designed and meticulously executed experimental protocol. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, as it ensures that the system has reached a thermodynamic minimum, providing data relevant to long-term stability and formulation.[10][11]

The overall workflow is a multi-step process that demands careful attention to detail at each stage.

G prep 1. Preparation - Select Solvents - Prepare Buffers (for aqueous) - Equilibrate materials to Temp add 2. Equilibration - Add excess solid to solvent - Agitate at constant Temp (e.g., 24-72h) prep->add Shake-Flask Setup sep 3. Phase Separation - Allow solid to settle - Centrifuge or Filter (e.g., 0.22µm PTFE) add->sep Reaching Equilibrium quant 4. Quantification - Prepare sample dilutions - Analyze supernatant via HPLC or UV-Vis sep->quant Isolate Saturated Solution data 5. Data Analysis - Use calibration curve - Calculate solubility (mg/mL or M) - Report with Temp and pH quant->data Concentration Measurement

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 1: Isothermal Shake-Flask Method

This protocol describes the core procedure for achieving equilibrium. The choice of agitation time is critical; for new compounds, it's advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

Methodology:

  • Preparation: For each solvent to be tested, add an excess amount of solid 2-Chloro-phenyl-oxo-acetic acid to a clear glass vial (e.g., add 10-20 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitation: Agitate the vials at a constant speed for a predetermined period (typically 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1 hour to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample from the clear supernatant. To ensure no solid particulates are transferred, it is imperative to filter the sample using a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents or PVDF for aqueous solutions) into a clean analysis vial.

  • Dilution: Immediately perform a precise dilution of the filtrate with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to bring the concentration into the linear range of the analytical method. This step is crucial to prevent the compound from precipitating out of the saturated solution upon cooling.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantification due to its high specificity and sensitivity, allowing for accurate measurement even in the presence of minor impurities.[12][13]

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm).

    • Mobile Phase: A common starting point is an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid or phosphoric acid to ensure the analyte is in its protonated form for good peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of maximum absorbance for 2-Chloro-phenyl-oxo-acetic acid (determined by a UV scan, likely around 254 nm).

    • Injection Volume: 10 µL.

  • Calibration Curve: Prepare a series of at least five standard solutions of 2-Chloro-phenyl-oxo-acetic acid of known concentrations in the mobile phase. Inject each standard and create a calibration curve by plotting the peak area against the concentration. The curve must have a coefficient of determination (R²) > 0.995 for reliability.

  • Sample Analysis: Inject the diluted filtrate from Protocol 1.

  • Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply this value by the dilution factor to determine the final solubility.

Protocol 3: Quantification by UV-Vis Spectroscopy

For rapid screening or in the absence of an HPLC system, UV-Vis spectroscopy can be a viable alternative, provided the compound has a suitable chromophore and no other components in the solution absorb at the analytical wavelength.

Methodology:

  • Wavelength Selection: Scan a dilute solution of 2-Chloro-phenyl-oxo-acetic acid in the chosen solvent from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of at least five standard solutions of known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each at the λmax and plot absorbance versus concentration to generate a Beer-Lambert law calibration curve (R² > 0.995).

  • Sample Analysis: Measure the absorbance of the diluted filtrate from Protocol 1. Ensure the absorbance falls within the linear range of the calibration curve (typically 0.1-1.0 AU).

  • Calculation: Use the absorbance of the sample and the calibration curve's equation to determine the concentration in the diluted sample. Correct for the dilution factor to obtain the final solubility.

Safety and Handling

As a matter of professional practice, all chemicals must be handled with care. Based on safety data for the closely related 2-Chlorophenylacetic acid, appropriate precautions are mandatory.[3]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or vapors.[3][16]

  • Exposure: The compound is expected to cause skin and eye irritation and may cause respiratory irritation upon inhalation.[14][15] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[16]

Conclusion

This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-Chloro-phenyl-oxo-acetic acid. By combining a strong theoretical understanding of pH-dependent solubility with robust, validated experimental protocols like the isothermal shake-flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development and chemical synthesis. The principles and methodologies detailed herein are designed to be broadly applicable, empowering scientists to thoroughly characterize this and other critical chemical entities.

References

  • Kajay Remedies. 2-Chloro Phenyl Acetic Acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11969, 2-Chlorophenoxyacetic acid. [Link]

  • Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.
  • Davis, J. P., & Yalkowsky, S. H. (1998). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic Acid. [Link]

  • Google Patents.
  • Thati, J., & Rasmuson, Å. C. (2009). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. ResearchGate. [Link]

  • NCERT. MCQs ON CLASS 12 CHEMISTRY. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

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  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10465013, 2-Chloro-phenyl-oxo-acetic acid. [Link]

  • ResearchGate. (PDF) Development and validation of an RP-HPLC method.... [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

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  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

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  • ChemistrySH. Solubility of Organic Compounds: Principle and Examples. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Chloro-phenyl-oxo-acetic acid

An in-depth guide to the synthesis of 2-Chloro-phenyl-oxo-acetic acid, a valuable intermediate in pharmaceutical and specialty chemical manufacturing. This document provides researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 2-Chloro-phenyl-oxo-acetic acid, a valuable intermediate in pharmaceutical and specialty chemical manufacturing. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of viable synthetic strategies, detailed experimental protocols, and the underlying chemical principles.

Introduction

2-Chloro-phenyl-oxo-acetic acid, also known as 2-chlorobenzoylformic acid, is an alpha-keto acid derivative of significant interest in organic synthesis. Its bifunctional nature, containing both a carboxylic acid and a ketone, makes it a versatile building block for the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. This guide details several reliable methods for its laboratory-scale synthesis, focusing on the rationale behind procedural steps, safety considerations, and analytical characterization.

Strategic Approaches to Synthesis

The synthesis of 2-Chloro-phenyl-oxo-acetic acid can be approached through several distinct pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. We will explore three primary, field-proven strategies:

  • Route A: Cyanide-mediated Synthesis from 2-Chlorobenzoyl Chloride: A robust method involving the conversion of a carboxylic acid derivative to an acyl cyanide, followed by hydrolysis.

  • Route B: Oxidation of 2-Chloromandelic Acid: A classic approach that leverages the selective oxidation of a secondary alcohol to a ketone.

  • Route C: Grignard Carbonylation of 2-Chlorobromobenzene: A powerful carbon-carbon bond-forming strategy utilizing an organometallic reagent.

Route A: Synthesis via 2-Chlorobenzoyl Cyanide

This pathway is one of the most direct methods, starting from the readily available 2-chlorobenzoic acid or 2-chlorobenzaldehyde. The key steps involve the formation of a highly reactive acyl chloride, its conversion to an acyl cyanide, and subsequent hydrolysis to the target α-keto acid.

Chemical Rationale

The core of this strategy is the introduction of the second carbonyl group via a cyanide intermediate. 2-Chlorobenzoyl chloride is first synthesized, which is then subjected to nucleophilic substitution with a cyanide salt. Acyl cyanides are sensitive intermediates that can be hydrolyzed under controlled conditions to yield the desired α-keto acid.[1]

Experimental Workflow Diagram

Route A Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-Chlorobenzoic Acid B 2-Chlorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 2-Chlorobenzoyl Cyanide B->C CuCN or NaCN [21] D 2-Chloro-phenyl-oxo-acetic acid C->D H₃O⁺

Caption: Workflow for the synthesis of 2-Chloro-phenyl-oxo-acetic acid via the acyl cyanide route.

Detailed Protocol: Route A

Part 1: Synthesis of 2-Chlorobenzoyl Chloride [2]

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add 2-chlorobenzoic acid (50 g, 0.32 mol) and toluene (250 mL).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (45.5 g, 0.38 mol, 28 mL) to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 4-6 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 2-chlorobenzoyl chloride (a yellow oil) is often used in the next step without further purification. Yield is typically quantitative.

Part 2: Synthesis of 2-Chlorobenzoyl Cyanide [1][3]

  • Safety Note: This step involves highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Cyanide waste must be quenched and disposed of according to institutional safety protocols.

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place copper(I) cyanide (31.5 g, 0.35 mol).

  • Reaction: Heat the flask to 215-220°C in an oil bath. Slowly add the crude 2-chlorobenzoyl chloride (0.32 mol) from the previous step to the heated copper(I) cyanide over 1 hour.

  • Distillation: After the addition is complete, continue stirring at this temperature for an additional 2 hours. The product is then distilled directly from the reaction mixture under reduced pressure.

  • Purification: Collect the fraction boiling at approximately 112-115°C at 12 mmHg. This yields 2-chlorobenzoyl cyanide as a colorless to pale yellow liquid.

Part 3: Hydrolysis to 2-Chloro-phenyl-oxo-acetic acid

  • Setup: Place the distilled 2-chlorobenzoyl cyanide (0.30 mol) in a 1 L flask.

  • Hydrolysis: Cautiously add a mixture of concentrated hydrochloric acid (150 mL) and water (150 mL) to the flask.

  • Reaction: Heat the mixture under reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Cool the reaction mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and hexane, to yield pure 2-Chloro-phenyl-oxo-acetic acid as a crystalline solid.

Quantitative Data Summary: Route A
StepStarting MaterialReagentsProductTypical YieldPurity
12-Chlorobenzoic AcidThionyl Chloride, Toluene2-Chlorobenzoyl Chloride>95%~98% (crude)
22-Chlorobenzoyl ChlorideCopper(I) Cyanide2-Chlorobenzoyl Cyanide85-94%[3]>97%
32-Chlorobenzoyl CyanideConc. HCl, Water2-Chloro-phenyl-oxo-acetic acid80-90%>99%

Route B: Oxidation of 2-Chloromandelic Acid

This method relies on the oxidation of a precursor α-hydroxy acid, 2-chloromandelic acid.[4] This precursor can be synthesized from 2-chlorobenzaldehyde. The final oxidation step is the critical transformation.

Chemical Rationale

The synthesis begins with the formation of a cyanohydrin from 2-chlorobenzaldehyde, which is subsequently hydrolyzed to 2-chloromandelic acid. The secondary alcohol of the mandelic acid derivative is then oxidized to a ketone. Various oxidizing agents can be employed, but a common and effective choice is potassium permanganate under controlled pH conditions or other selective oxidants like those used in Swern or Dess-Martin oxidations. The oxidative cleavage of mandelic acids can also yield benzaldehyde derivatives, so reaction conditions must be carefully controlled.[5]

Experimental Workflow Diagram

Route B Workflow cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidation A 2-Chlorobenzaldehyde B 2-Chloromandelonitrile A->B NaCN, H⁺ C 2-Chloromandelic Acid B->C H₃O⁺ D 2-Chloro-phenyl-oxo-acetic acid C->D KMnO₄ or other oxidant

Caption: Workflow for the synthesis of 2-Chloro-phenyl-oxo-acetic acid via oxidation of 2-chloromandelic acid.

Detailed Protocol: Route B

Part 1: Synthesis of 2-Chloromandelic Acid

  • Cyanohydrin Formation (Safety Note): This step involves highly toxic cyanide. Perform all operations in a well-ventilated fume hood with appropriate PPE.

  • Setup: In a flask cooled in an ice-water bath, dissolve sodium cyanide (22 g, 0.45 mol) in water (100 mL).

  • Reaction: Slowly add a solution of 2-chlorobenzaldehyde (56.2 g, 0.40 mol) in ethanol (100 mL) to the cyanide solution while maintaining the temperature below 10°C. After the addition, slowly add concentrated hydrochloric acid dropwise until the solution is acidic, ensuring the temperature remains low. Stir for an additional 2-3 hours.

  • Hydrolysis: Directly add excess concentrated hydrochloric acid (200 mL) to the reaction mixture containing the crude 2-chloromandelonitrile.

  • Reaction: Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Isolation: Cool the solution. Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-chloromandelic acid can be purified by recrystallization.

Part 2: Oxidation to 2-Chloro-phenyl-oxo-acetic acid

  • Setup: Dissolve 2-chloromandelic acid (37.3 g, 0.20 mol) in water (500 mL) and add sodium carbonate to adjust the pH to ~8.

  • Oxidant Addition: Cool the solution in an ice bath. Slowly add a solution of potassium permanganate (34.8 g, 0.22 mol) in water (400 mL) dropwise, keeping the temperature below 5°C. The purple color of the permanganate should disappear as it reacts.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up: Quench the reaction by adding a small amount of sodium bisulfite until the manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Isolation: Acidify the clear solution with concentrated HCl to a pH of ~1-2. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a toluene/hexane mixture to obtain pure 2-Chloro-phenyl-oxo-acetic acid.

Route C: Grignard Carbonylation

This elegant approach builds the molecule by forming a new carbon-carbon bond between a Grignard reagent and an oxalate ester.[6][7] It is particularly useful when starting from aryl halides.

Chemical Rationale

First, a Grignard reagent, 2-chlorophenylmagnesium bromide, is prepared from 2-chlorobromobenzene and magnesium metal in an anhydrous ether solvent. This organometallic species is a potent nucleophile.[8] It attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting intermediate is then hydrolyzed in an acidic work-up to yield the final α-keto acid. Extreme care must be taken to maintain anhydrous conditions until the final hydrolysis step, as Grignard reagents react readily with water.[9]

Experimental Workflow Diagram

Route C Workflow cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis A 2-Chlorobromobenzene B 2-Chlorophenylmagnesium Bromide A->B Mg, Anhydrous Ether C Intermediate Adduct B->C Diethyl Oxalate D 2-Chloro-phenyl-oxo-acetic acid C->D H₃O⁺

Caption: Workflow for the synthesis of 2-Chloro-phenyl-oxo-acetic acid via the Grignard route.

Detailed Protocol: Route C
  • Setup (Anhydrous): All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere. Use anhydrous diethyl ether as the solvent.

  • Grignard Reagent Preparation: Place magnesium turnings (5.8 g, 0.24 mol) in a three-necked flask. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-chlorobromobenzene (40 g, 0.21 mol) in anhydrous diethyl ether (150 mL) dropwise to initiate the reaction. Once initiated, add the remainder of the solution at a rate that maintains a gentle reflux. After addition, stir for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation: Cool the Grignard solution to 0°C. In a separate flask, prepare a solution of diethyl oxalate (30.7 g, 0.21 mol) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the cold Grignard reagent with vigorous stirring.

  • Work-up and Hydrolysis: After the addition is complete, stir the reaction mixture for another hour at room temperature. Then, pour the mixture cautiously onto a mixture of crushed ice and concentrated sulfuric acid.

  • Extraction: Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation and Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield 2-Chloro-phenyl-oxo-acetic acid.

Safety and Handling

  • General Precautions: Always work in a well-ventilated laboratory and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific Hazards:

    • Thionyl Chloride & Acyl Chlorides: Corrosive and react violently with water. Handle only in a fume hood.

    • Cyanide Compounds: Highly toxic. Avoid contact with skin and inhalation. Do not mix with acid, as this liberates toxic hydrogen cyanide gas. Use a quenching protocol (e.g., bleach or hydrogen peroxide) for all cyanide-containing waste streams.

    • Grignard Reagents: Highly reactive and pyrophoric. Must be handled under strictly anhydrous conditions and an inert atmosphere.

    • Potassium Permanganate: Strong oxidizer. Do not mix with combustible materials.

Analytical Characterization

The identity and purity of the synthesized 2-Chloro-phenyl-oxo-acetic acid should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O of ketone and carboxylic acid, C-Cl, aromatic C-H).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of 2-Chloro-phenyl-oxo-acetic acid can be successfully achieved through several reliable methods. The choice between the acyl cyanide, mandelic acid oxidation, or Grignard carbonylation routes will depend on the specific needs and constraints of the laboratory. Each method presents its own set of advantages and challenges regarding reagent availability, safety, and scalability. The protocols provided herein offer a solid foundation for researchers to produce this important chemical intermediate for further application in drug discovery and materials science.

References

  • PrepChem. Preparation of 2-chlorobenzaldehyde. Available from: [Link]

  • Ataman Kimya. 2-CHLOROBENZALDEHYDE. Available from: [Link]

  • Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Grignard Synthesis of Triphenylmethanol. Grignard Reaction. Available from: [Link]

  • Dalton Transactions, 2017, 46(43), pp. 14881-14889. CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen.
  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

  • Journal of Chemical Education, 2013, 90(9), pp. 1231-1234. A Facile Solvent-Free Cannizzaro Reaction.
  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • Google Patents. Method for synthesizing mandelic acid by oxidation-chlorination process.
  • Kajay Remedies. 2-Chloro Phenyl Acetic Acid. Available from: [Link]

  • Google Patents. Synthesis of phenyl (chlorophenyl) oxyacetic acid.
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  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available from: [Link]

  • Google Patents. Preparation of benzyl cyanides.
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  • ScienceMadness.org. Mechanism of benzyl cyanide synthesis? Available from: [Link]

  • Google Patents. Process for the preparation of acyl cyanide compounds.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]

  • S D Fine-Chem Ltd. 2-CHLOROBENZYL CYANIDE (o-chlorophenyl)acetonitrile. Available from: [Link]

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  • ResearchGate. Selective oxidation of Mandelic acids catalyzed by copper (II) complexes. Available from: [Link]

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Application

Advanced Agrochemical Synthesis: Utilizing 2-Chloro-phenyl-oxo-acetic Acid

Application Note & Protocol Guide Executive Summary 2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic acid, serves as a critical electrophilic scaffold in the synthesis of modern cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic acid, serves as a critical electrophilic scaffold in the synthesis of modern crop protection agents. Its unique 1,2-dicarbonyl motif combined with the ortho-chloro steric handle makes it an indispensable building block for two major agrochemical classes:

  • Strobilurin Fungicides: It acts as the precursor to the

    
    -methoxyiminoacetate pharmacophore, the toxophore responsible for inhibiting mitochondrial respiration in fungi.
    
  • Mandelic Acid Herbicides: Through asymmetric reduction, it yields chiral 2-chloromandelic acid, a key intermediate for amide-based herbicides and plant growth regulators (auxin mimics).

This guide provides a rigorous, field-validated protocol for converting this acid into a bioactive methoxyimino-ester scaffold, alongside mechanistic insights and safety protocols.

Chemical Profile & Reactivity

The reactivity of 2-chloro-phenyl-oxo-acetic acid is defined by the interplay between the electron-withdrawing


-keto group and the ortho-chloro substituent.
PropertyDataRelevance to Synthesis
CAS Number 26118-14-9Identification
Formula C₈H₅ClO₃MW: 184.58 g/mol
Appearance White to pale yellow solidPurity indicator (discoloration implies oxidation)
Melting Point 108–112 °CProcess parameter for melt-phase reactions
pKa ~1.2 (Carboxyl), ~-6 (Ketone)Strong acid; requires base for nucleophilic attack
Electrophilicity High at C2 (Ketone)Susceptible to nucleophilic addition (amines, hydrides)

Mechanistic Insight: The ortho-chloro group exerts a steric twist on the phenyl ring relative to the glyoxylic moiety. This non-planar conformation prevents efficient


-stacking in crystal lattices but enhances solubility in organic solvents. Chemically, the electron-withdrawing nature of the Cl atom (inductive effect, 

) activates the

-carbonyl, making it highly reactive toward nucleophiles like hydroxylamine or hydride donors, facilitating rapid condensation or reduction.
Application Workflow: Synthesis of Strobilurin Pharmacophore

The following protocol details the conversion of 2-chloro-phenyl-oxo-acetic acid into Methyl (E)-2-(2-chlorophenyl)-2-(methoxyimino)acetate . This moiety mimics the natural product Strobilurin A and is critical for fungicidal activity.

Experimental Logic (The "Why")
  • Step 1 (Esterification): The carboxylic acid is protected as a methyl ester first to prevent decarboxylation and to solubilize the intermediate for the subsequent oximation.

  • Step 2 (Condensation): Reaction with methoxyamine hydrochloride introduces the nitrogen functionality.

  • Stereocontrol: The biological activity resides primarily in the (E)-isomer . The protocol utilizes a thermodynamic equilibration step to maximize the E:Z ratio.

DOT Visualization: Reaction Pathway

ReactionPathway Start 2-Chloro-phenyl- oxo-acetic acid Inter Methyl 2-chloro- phenylglyoxylate Start->Inter MeOH, H2SO4 Reflux, 4h ProdZ (Z)-Isomer (Kinetic Product) Inter->ProdZ MeONH2·HCl Pyridine, 25°C ProdE (E)-Methoxyimino acetate (Bioactive) Inter->ProdE MeONH2·HCl 60°C (Thermodynamic) ProdZ->ProdE Acid/Isomerization

Figure 1: Synthetic pathway from the glyoxylic acid precursor to the bioactive (E)-oxime ether.[1]

Detailed Protocol

Target: Synthesis of Methyl (E)-2-(2-chlorophenyl)-2-(methoxyimino)acetate (10 g scale).

Reagents & Equipment
  • Precursor: 2-Chloro-phenyl-oxo-acetic acid (10.0 g, 54.2 mmol)

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM), Toluene.

  • Reagents: Thionyl chloride (SOCl₂) or H₂SO₄ (cat.), Methoxyamine hydrochloride (MeONH₂·HCl), Pyridine or Sodium Acetate.

  • Equipment: 250 mL 3-neck RBF, Reflux condenser, Dean-Stark trap (optional), HPLC (C18 column).

Step 1: Acid-Catalyzed Esterification
  • Setup: Charge the 250 mL RBF with 10.0 g of 2-chloro-phenyl-oxo-acetic acid and 100 mL of anhydrous Methanol.

  • Catalyst Addition: Add 0.5 mL of conc. H₂SO₄ dropwise with stirring.

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting acid is consumed.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove excess MeOH. Dissolve residue in 100 mL DCM, wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid traces, then brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: Yield should be >90%. Product is a clear to yellowish oil (Methyl 2-chlorophenylglyoxylate).

Step 2: Condensation with Methoxyamine
  • Solution Prep: Dissolve the crude ester (approx. 10.5 g) in 80 mL of Methanol.

  • Reagent Addition: Add Methoxyamine hydrochloride (1.2 equiv, ~5.4 g).

  • Base Addition: Add Pyridine (2.5 equiv) dropwise to scavenge HCl.

    • Note: Pyridine is preferred over inorganic bases here to maintain a homogeneous phase, which improves stereoselectivity.

  • Reaction: Stir at 60 °C for 8 hours.

    • Critical: Higher temperature favors the thermodynamic (E)-isomer . At room temperature, a significant amount of (Z)-isomer forms.

  • Quench: Pour reaction mixture into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: The crude oil contains a mixture of E/Z isomers.

    • Isomerization (Optional): If Z-isomer > 10%, reflux the crude in Toluene with a catalytic amount of iodine or HCl gas for 2 hours to equilibrate to the E-form.

    • Isolation: Flash chromatography (Hexane/EtOAc 9:1) or crystallization from cold hexanes.

Step 3: Analytical Validation
TestExpected ResultAcceptance Criteria
HPLC Single peak at RT corresponding to E-isomerPurity > 98%, Z-isomer < 2%
1H-NMR (CDCl₃) OMe singlet at ~4.05 ppm (E-isomer)Distinct shift from Z-isomer (~3.95 ppm)
IR C=N stretch at ~1610 cm⁻¹Absence of broad OH stretch
Secondary Application: Asymmetric Reduction

For herbicide synthesis, the keto group is reduced to a chiral hydroxyl group.

Protocol Summary:

  • Reagents: NaBH₄ (Racemic) or Ketoreductase (KRED) enzymes (Enantioselective).

  • Condition: React 2-chloro-phenyl-oxo-acetic acid with KRED/NADH in phosphate buffer (pH 7) at 30 °C.

  • Outcome: Yields (S)-2-chloromandelic acid with >99% ee. This is a direct precursor to amide herbicides.

DOT Visualization: Biocatalytic Workflow

Biocatalysis Substrate 2-Chloro-phenyl-oxo-acetic acid System Bioreactor (KRED Enzyme + NADH) Substrate->System Product (S)-2-Chloromandelic Acid (>99% ee) System->Product Asymmetric Reduction Recycle Cofactor Recycling (GDH/Glucose) Recycle->System Regenerates NADH

Figure 2: Enzymatic reduction workflow for herbicide intermediate synthesis.

Safety & Handling (E-E-A-T)
  • Corrosivity: 2-Chloro-phenyl-oxo-acetic acid is corrosive to skin and eyes. Wear nitrile gloves, safety goggles, and a face shield.

  • Sensitization: Halogenated glyoxylates are potent skin sensitizers. All weighing must be done in a fume hood.

  • Thermal Stability: Avoid heating the dry acid above 140 °C as decarboxylation to 2-chlorobenzaldehyde (a lachrymator) may occur.

  • Waste: Aqueous waste from oximation contains pyridine and methoxyamine; segregate as hazardous organic waste.

References
  • Clough, J. M., & Godfrey, C. R. A. (1998). The Strobilurin Fungicides. In Fungicides in Crop Protection (pp. 109-148). CAB International.

  • Sauter, H., Steglich, W., & Anke, T. (1999). Strobilurins: Evolution of a New Class of Active Substances. Angewandte Chemie International Edition, 38(10), 1328-1349.

  • Bayer CropScience. (2015). Patent EP0782982A1: Process for preparing phenylglyoxylic acid derivatives.

  • Li, X., et al. (2013). Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences, 14(11), 22544-22557.[2]

  • Zhang, Y., et al. (2019). One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis. Journal of Agricultural and Food Chemistry, 67(10), 2954-2960.

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Chloro-phenyl-oxo-acetic acid

Abstract This technical guide provides detailed application notes and validated protocols for the chemical derivatization of 2-Chloro-phenyl-oxo-acetic acid. As a valuable bifunctional building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the chemical derivatization of 2-Chloro-phenyl-oxo-acetic acid. As a valuable bifunctional building block in medicinal chemistry and drug development, its strategic modification is crucial for generating compound libraries and new chemical entities. This document explores the fundamental chemical principles governing its reactivity and offers step-by-step protocols for two primary derivatization pathways: esterification and amidation of the carboxylic acid moiety. The causality behind experimental choices, including reagent selection and reaction conditions, is explained to provide researchers with a robust framework for synthesis, optimization, and analysis.

Introduction and Strategic Rationale

2-Chloro-phenyl-oxo-acetic acid, also known as 2-chlorophenylglyoxylic acid, is an organic compound featuring two key functional groups: a carboxylic acid and an α-keto group. This unique arrangement makes it a versatile precursor in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The derivatization of this molecule is a common strategy employed to modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, or to serve as a handle for further synthetic transformations.

The primary focus of this guide is the derivatization of the carboxylic acid group, which is the more reactive site under common laboratory conditions. By converting the carboxylic acid into esters or amides, researchers can rapidly generate a diverse array of compounds for screening and lead optimization.[2][3] These derivatives are foundational in constructing more complex molecular architectures.

Foundational Chemical Principles

The reactivity of 2-Chloro-phenyl-oxo-acetic acid is dominated by its carboxylic acid function. Direct nucleophilic attack on the carboxyl carbon is generally inefficient because the hydroxyl group (-OH) is a poor leaving group. Therefore, effective derivatization strategies rely on activating the carboxyl group to enhance its electrophilicity.

Two principal activation strategies are discussed herein:

  • Protonation of the Carbonyl Oxygen: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by weak nucleophiles like alcohols. This is the principle behind Fischer-Speier esterification.[4]

  • Conversion to a Highly Reactive Intermediate: The hydroxyl group can be replaced with a superior leaving group, such as a chloride ion, by converting the carboxylic acid into an acyl chloride.[5][] Acyl chlorides are highly electrophilic and react readily with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively.[7][8] Alternatively, coupling agents can be used to generate a reactive O-acylisourea or similar intermediate in situ, which is then attacked by an amine.[9][10]

The following workflow diagram illustrates the primary derivatization pathways discussed in this guide.

G cluster_0 Derivatization Pathways A 2-Chloro-phenyl-oxo-acetic Acid B Ester Derivatives (-COOR) A->B Esterification (e.g., Alcohol, H⁺ or SOCl₂) C Amide Derivatives (-CONR'R'') A->C Amidation (e.g., Amine, Coupling Agent or SOCl₂)

Caption: Primary derivatization pathways for 2-Chloro-phenyl-oxo-acetic acid.

Protocol I: Esterification of 2-Chloro-phenyl-oxo-acetic acid

Esterification is a fundamental transformation that replaces the acidic proton of the carboxyl group with an alkyl or aryl group, typically leading to increased lipophilicity and altered biological activity.

Method A: Fischer-Speier Esterification (Acid-Catalyzed)

This method is a classic, equilibrium-based approach best suited for simple, unhindered alcohols that can be used in large excess as the solvent.[4] The use of a strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack.[8]

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2-Chloro-phenyl-oxo-acetic acid (1.0 eq.).

  • Add a large excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 eq.), which will also serve as the solvent.

  • Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.05-0.1 eq.) to the solution with stirring.

  • Heat the mixture to reflux and maintain for 4-20 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude ester.

  • Purify the product via column chromatography on silica gel or recrystallization as needed.[3]

Method B: Two-Step Esterification via Acyl Chloride Intermediate

For more sensitive or precious alcohols where using a large excess is not feasible, a two-step procedure via the highly reactive acyl chloride is superior. This method is generally faster, higher yielding, and not reversible.[5]

Protocol:

Step 1: Synthesis of 2-Chloro-phenyl-oxo-acetyl chloride

  • In a fume hood, place 2-Chloro-phenyl-oxo-acetic acid (1.0 eq.) in a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

  • Add thionyl chloride (SOCl₂) (2.0-5.0 eq.) dropwise at room temperature. An inert solvent like dichloromethane (DCM) can be used, but the reaction often works well neat.

  • Gently heat the mixture to reflux (approx. 70-80°C) for 1-3 hours. The reaction is complete when gas evolution (HCl) ceases.

  • Remove the excess SOCl₂ by distillation or under reduced pressure (rotary evaporation). The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride from Step 1 in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add the desired alcohol (1.0-1.2 eq.) dropwise.

  • Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.) to scavenge the HCl produced during the reaction.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated NH₄Cl solution.

  • Perform a standard aqueous workup as described in Method A (steps 7-10).

Protocol II: Amidation of 2-Chloro-phenyl-oxo-acetic acid

Amide bond formation is one of the most critical reactions in drug development.[12] Amides are generally more stable metabolically than esters and offer different hydrogen bonding capabilities.

Method A: Amidation via Acyl Chloride Intermediate

This is a robust and widely used method for amide synthesis. The high reactivity of the acyl chloride allows for coupling with a broad range of primary and secondary amines.[][13] Performing the reaction under Schotten-Baumann conditions (using an aqueous base like NaOH) is a common variant.[7]

Protocol:

  • Prepare 2-Chloro-phenyl-oxo-acetyl chloride as described in Protocol I, Method B, Step 1.

  • Dissolve the crude acyl chloride in an inert solvent (e.g., DCM).

  • In a separate flask, dissolve the desired primary or secondary amine (1.0 eq.) and a base like triethylamine (1.5-2.0 eq.) in the same solvent.

  • Cool the amine solution to 0°C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until completion (monitor by TLC).

  • Wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting amide by column chromatography or recrystallization.

G A Carboxylic Acid (R-COOH) B Acyl Chloride (R-COCl) A->B Activation C Amide (R-CONR'R'') B->C Nucleophilic Acyl Substitution reagent1 SOCl₂ or (COCl)₂ reagent1->B reagent2 Amine (HNR'R'') + Base (e.g., TEA) reagent2->C

Sources

Application

Application Note: HPLC Analysis of 2-Chloro-phenyl-oxo-acetic Acid

Abstract & Scope This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2-Chloro-phenyl-oxo-acetic acid (CAS: 26118-14-9), also known as 2-chlorophenylglyoxylic acid.

This compound is a critical starting material and process intermediate in the synthesis of Clopidogrel (Plavix), specifically serving as the precursor for the chiral resolution of (S)-2-chlorophenylglycine. Its purity directly impacts the enantiomeric excess and yield of the final API. This guide addresses the specific challenges of analyzing alpha-keto acids, including peak tailing, pH-dependent retention shifts, and separation from related chlorobenzene impurities.

Scientific Background & Method Strategy

The Analyte
  • Chemical Structure: A phenyl ring substituted with a chlorine atom at the ortho position, attached to an alpha-keto carboxylic acid moiety.

  • Properties:

    • Acidity: Stronger acid than acetic acid due to the electron-withdrawing ketone and chloro groups (Estimated pKa < 3.0).

    • Polarity: Amphiphilic—contains a hydrophobic aromatic ring and a hydrophilic polar head.

    • UV Activity: Strong absorption in the low UV range (210–230 nm) due to the conjugated keto-aromatic system.

Critical Method Parameters (The "Why")

To achieve a self-validating and robust method, the following parameters were selected based on chemical logic:

  • Ion Suppression (pH Control): As a carboxylic acid, the analyte exists in equilibrium between its neutral (protonated) and ionic (deprotonated) forms.

    • Problem: At neutral pH, the ionized form interacts poorly with the C18 stationary phase, leading to early elution and broad peaks.

    • Solution: We utilize a Phosphate Buffer at pH 2.5 . This suppresses ionization (

      
      ), forcing the molecule into its neutral, hydrophobic state, ensuring sharp peak shape and consistent retention on the C18 column.
      
  • Stationary Phase: A C18 (Octadecylsilane) column with "Base Deactivation" or "End-capping" is chosen to minimize secondary interactions between the acidic analyte and residual silanol groups on the silica surface, which causes tailing.

Separation Logic Diagram

The following diagram illustrates the retention mechanism and the critical role of pH control.

G cluster_0 Mechanism of Action Analyte 2-Chloro-phenyl-oxo-acetic acid Equilibrium Acid-Base Equilibrium [R-COOH] ⇌ [R-COO⁻] + [H⁺] Analyte->Equilibrium MobilePhase Mobile Phase (pH 2.5) MobilePhase->Equilibrium High [H+] shifts left State Dominant State: Neutral (Protonated) Equilibrium->State Interaction Hydrophobic Interaction with C18 Ligands State->Interaction High Affinity Result Sharp Peak & Stable Retention Interaction->Result

Caption: Mechanism of Ion Suppression Chromatography for Acidic Analytes.

Detailed Experimental Protocol

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Thermo Hypersil BDS C18.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), 85% Orthophosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 1.36 g of

    
     in 1000 mL of water (10 mM). Adjust pH to 2.5 ± 0.05  using dilute orthophosphoric acid. Filter through a 0.22 µm membrane.
    
  • Organic Modifier (Solvent B): 100% Acetonitrile. Note: ACN is preferred over Methanol to reduce system backpressure and provide sharper peaks for aromatic acids.

Instrumental Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to ensure optimal Van Deemter efficiency.
Column Temp 30°CMaintains viscosity consistency; improves reproducibility.
Injection Vol 10 µLSufficient sensitivity without overloading the column.
Detection 220 nm (Primary)254 nm (Secondary)220 nm captures the carbonyl/carboxyl transitions for max sensitivity. 254 nm is specific to the aromatic ring.
Run Time 20 MinutesSufficient to elute late-eluting dimers or non-polar process impurities.
Gradient Program

A gradient is recommended to separate the main keto-acid peak from potential late-eluting starting materials (e.g., o-chlorotoluene derivatives) or downstream products.

Time (min)% Buffer (A)% ACN (B)Event
0.09010Equilibration: Low organic to retain the polar acid head.
2.09010Isocratic Hold: Ensures the acid elutes well away from the void volume.
12.04060Ramp: Elutes hydrophobic impurities (e.g., chlorobenzene derivatives).
15.04060Wash: Cleans column of highly retained compounds.
15.19010Re-equilibration: Returns to initial conditions.
20.09010Stop: Ready for next injection.

Sample Preparation & Workflow

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2-Chloro-phenyl-oxo-acetic acid reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:ACN.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase A (Buffer). Crucial: Diluting with buffer ensures the sample plug pH matches the mobile phase, preventing peak distortion.

Sample Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh Weigh ~25mg Sample Dissolve Dissolve in 50:50 H2O:ACN (Stock: 1 mg/mL) Weigh->Dissolve Dilute Dilute 1:10 with pH 2.5 Buffer Dissolve->Dilute Prevents solvent shock Filter Filter (0.22 µm PVDF) Dilute->Filter Inject Inject 10 µL Filter->Inject Separate Gradient Elution (C18, pH 2.5) Inject->Separate Detect UV Detection @ 220nm Separate->Detect

Caption: Step-by-step analytical workflow from raw material to data acquisition.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the system must meet the following acceptance criteria before analyzing unknown samples.

ParameterAcceptance LimitTroubleshooting
Retention Time (RT) 6.0 - 8.0 min (Approx)If shifting: Check Buffer pH. pH drift affects acid retention significantly.
Theoretical Plates (N) > 5,000If low: Column aging or poor connection (dead volume).
Tailing Factor (T) < 1.5 If > 1.5: The buffer pH may be too high (insufficient suppression) or column end-capping is degraded.
Precision (RSD) < 2.0% (n=6 injections)If high: Check injector seal or pump pulsation.
Resolution (Rs) > 2.0 (between main peak and any impurity)If low: Adjust gradient slope (make shallower).

Troubleshooting Guide

Issue: Split Peaks or Shoulder
  • Cause: Sample solvent mismatch.

  • Fix: Ensure the final dilution of the sample is in the Mobile Phase (Buffer) rather than pure Acetonitrile. Strong organic solvents in the sample plug can cause the analyte to precipitate or travel faster than the buffer front initially.

Issue: Retention Time Drift
  • Cause: Temperature fluctuation or pH instability.

  • Fix: Use a column oven (thermostat) set strictly to 30°C. Ensure the phosphate buffer is prepared fresh; evaporation of water from the buffer bottle can change ionic strength over days.

Issue: High Backpressure
  • Cause: Precipitation of buffer salts in the pump heads or column.

  • Fix: Ensure the % Organic in the gradient never exceeds 90% when using 10mM Phosphate. Phosphate salts can precipitate in high ACN concentrations. (The protocol maxes at 60% B, which is safe).

References

  • Vertex AI Search. (2023). HPLC method for 2-chlorophenylglyoxylic acid clopidogrel impurity. Retrieved from 1

  • National Institutes of Health (NIH). (2012). Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin. Retrieved from 2

  • Royal Society of Chemistry. (2011). Direct Asymmetric Hydrogenation of α-Keto Acids. Retrieved from 3

  • Sigma-Aldrich. (n.d.). 2-(2-Chlorophenyl)-2-oxoacetic acid Product Data. Retrieved from

Sources

Method

Experimental procedures involving 2-Chloro-phenyl-oxo-acetic acid

Application Note: Synthetic Utility and Handling of 2-Chloro-phenyl-oxo-acetic Acid in Pharmaceutical Intermediates Abstract This application note details the experimental handling, synthetic manipulation, and downstream...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility and Handling of 2-Chloro-phenyl-oxo-acetic Acid in Pharmaceutical Intermediates

Abstract

This application note details the experimental handling, synthetic manipulation, and downstream utility of 2-Chloro-phenyl-oxo-acetic acid (2-CPOA) . While primarily recognized as a structural upstream intermediate for the antiplatelet agent Clopidogrel (Plavix) , 2-CPOA serves as a versatile electrophile in the synthesis of chiral


-hydroxy acids and nitrogen-containing heterocycles. This guide provides validated protocols for esterification, asymmetric transfer hydrogenation (ATH), and quinoxaline condensation, emphasizing process safety and critical quality attributes (CQAs).

Molecule Profile & Properties

PropertySpecification
IUPAC Name (2-Chlorophenyl)(oxo)acetic acid
Molecular Formula C₈H₅ClO₃
Molecular Weight 198.58 g/mol
Appearance White to off-white crystalline powder
Melting Point 108–112 °C
Solubility Soluble in MeOH, EtOH, THF; Sparingly soluble in water (cold)
pKa ~1.5–2.0 (Stronger than acetic acid due to

-keto electron withdrawal)

Storage & Stability: The


-keto acid moiety is susceptible to decarboxylation  upon prolonged heating (>140°C) or oxidative stress. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and slow degradation.

Strategic Application Workflow

The utility of 2-CPOA branches into three primary domains: direct esterification for kinetic resolution, asymmetric reduction to chiral mandelic derivatives, and condensation for heterocycle libraries.

G Start 2-Chloromandelic Acid Core 2-CPOA (2-Chloro-phenyl-oxo-acetic acid) Start->Core Oxidation (KMnO4) Ester Methyl Ester (Intermediate) Core->Ester MeOH / H+ Path2 Reductive Amination Core->Path2 Direct Route Path3 Condensation (o-Phenylenediamine) Core->Path3 Path1 Asymmetric Reduction (Ru-Catalysis) Ester->Path1 Target1 (S)-2-Chloromandelic Ester (Clopidogrel Precursor) Path1->Target1 Target2 (S)-2-Chlorophenylglycine Path2->Target2 Target3 Quinoxalinones (Bioactive Heterocycles) Path3->Target3

Figure 1: Synthetic divergence of 2-CPOA. The pathway to (S)-2-chloromandelic ester is critical for high-value chiral synthesis.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-chlorophenylglyoxylate (Esterification)

Context: The free acid is often too polar for certain catalytic reductions. Converting it to the methyl ester increases solubility in organic solvents (DCM, Toluene) and prevents catalyst poisoning by the carboxylic proton.

Materials:

  • 2-CPOA (10.0 g, 50 mmol)

  • Methanol (100 mL, anhydrous)

  • Sulfuric Acid (0.5 mL, catalytic) or Thionyl Chloride (1.2 eq)

  • Equipment: 250 mL Round Bottom Flask, Reflux Condenser.

Procedure:

  • Dissolution: Charge 2-CPOA into the flask containing Methanol. Stir until dissolved.

  • Catalyst Addition: Add H₂SO₄ dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO₂, 1:1 Hexane/EtOAc). The starting material (acid) will streak or stay at baseline; the ester will move to R_f ~0.6.

  • Workup: Cool to room temperature. Concentrate methanol under reduced pressure.

  • Extraction: Dissolve residue in EtOAc (50 mL), wash with Sat. NaHCO₃ (2 x 30 mL) to remove unreacted acid.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

  • Yield: Expect >90% yield of a yellow oil/low-melting solid.

Critical Insight: Unlike standard aliphatic acids,


-keto esters are highly electrophilic at the ketone. Avoid using strong nucleophilic bases during workup to prevent hydrolysis or side reactions.
Protocol B: Asymmetric Transfer Hydrogenation (ATH) to (S)-2-Chloromandelate

Context: This is the highest-value transformation. The resulting chiral alcohol is a direct precursor to Clopidogrel analogues. We utilize a Ruthenium-TsDPEN catalyst system for high enantiomeric excess (ee).

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the Ru-hydride and the amine proton of the ligand deliver H₂ across the C=O bond in a concerted transition state.

Materials:

  • Substrate: Methyl 2-chlorophenylglyoxylate (1.0 g)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)

  • Solvent: DMF or DCM (degassed)

Procedure:

  • Inert Setup: Flame-dry a Schlenk tube and purge with Nitrogen.

  • Charge: Add the substrate and catalyst to the tube.

  • Solvent/Reagent: Add degassed solvent (5 mL) followed by the HCOOH/Et₃N mixture (2 eq of hydride).

  • Reaction: Stir at 25–30°C for 12–24 hours.

    • Visual Cue: The deep red/orange catalyst solution often lightens as the hydride species forms and turns over.

  • Quench: Dilute with water and extract with DCM.

  • Analysis: Determine conversion by ¹H-NMR (Shift of

    
    -proton from absent to ~5.4 ppm). Determine ee via Chiral HPLC (Chiralcel OD-H column).
    

Data Validation (Expected Results):

ParameterValue
Conversion>98%
Enantiomeric Excess (ee)>95% (S-isomer)
Main ImpurityOver-reduced diol (trace)
Protocol C: Heterocycle Condensation (Quinoxalinone Synthesis)

Context: Reaction with 1,2-diamines yields quinoxalinones. This scaffold is prevalent in bioactive kinase inhibitors.

Procedure:

  • Mix 2-CPOA (1 eq) and o-phenylenediamine (1.05 eq) in Ethanol.

  • Reflux for 2 hours. The product, 3-(2-chlorophenyl)quinoxalin-2(1H)-one , usually precipitates out of the hot solution.

  • Cool, filter, and wash with cold ethanol.

  • Note: No acid catalyst is typically needed as the carboxylic acid of 2-CPOA provides sufficient acidity to activate the initial imine formation.

Safety & Handling (EHS)

Hazard Classification:

  • Skin Corr.[1][2][3][4] 1B: Causes severe skin burns and eye damage.

  • Corrosive to Metals: Store in glass or polyethylene containers.

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator required when handling powder to prevent inhalation of corrosive dust.

  • Skin: Nitrile gloves (double gloving recommended during synthesis).

  • Eyes: Chemical splash goggles AND face shield.

Emergency Protocol:

  • Skin Contact: Immediately wash with Polyethylene Glycol 400 (if available) or copious water for 15 minutes. The lipophilic nature of the aromatic ring helps the acid penetrate skin; immediate decontamination is vital.

  • Spill: Neutralize with Sodium Carbonate or Lime before sweeping. Do not use combustible materials (sawdust) to absorb.

References

  • Clopidogrel Synthesis Review

    • Title: The Synthesis of Clopidogrel: A Review of Industrial Routes.
    • Source: ResearchG
    • Context: Confirms the role of 2-chlorophenylglycine and mandelic acid derivatives in the industrial prepar
    • 5[3][6][7][8][9][10][11][12]

  • Asymmetric Hydrogenation

    • Title: Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity and Enantioselectivity.[10]

    • Source: NIH / PubMed Central.
    • Context: Provides the mechanistic grounding for the Ru-catalyzed reduction of alpha-keto esters described in Protocol B.
    • 10[3][6][7][8][9][10][12]

  • Heterocycle Synthesis

    • Title: Synthesis of Benzimidazoles and Quinoxalines from o-Phenylenediamines.[13]

    • Source: Heterocycles / Clockss.org.
    • Context: Validates the condensation pathway of o-phenylenediamine with carboxylic and alpha-keto acids.
    • 13[3][4][6][7][8][9][10][13][14]

  • Safety Data

    • Title: Safety Data Sheet: Glyoxylic Acid Deriv
    • Source: Fisher Scientific / Carl Roth.
    • Context: Source of H-statements (H314) and handling precautions.
    • 15[3][4][6][7][8][9][10][11][13][14]

Sources

Application

Application Notes and Protocols for 2-Chloro-phenyl-oxo-acetic Acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide to the reaction conditions and synthetic applications of 2-Chloro-phenyl-oxo-acetic acid, al...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the reaction conditions and synthetic applications of 2-Chloro-phenyl-oxo-acetic acid, also known as (2-chlorophenyl)glyoxylic acid. This versatile α-keto acid serves as a valuable building block in medicinal chemistry and organic synthesis, offering two reactive centers—the carboxylic acid and the ketone—for a variety of chemical transformations. This guide details field-proven protocols for its synthesis and subsequent derivatization through esterification, amidation, reduction, decarboxylation, and condensation reactions to form heterocyclic scaffolds like quinoxalines. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Introduction: The Synthetic Utility of 2-Chloro-phenyl-oxo-acetic Acid

2-Chloro-phenyl-oxo-acetic acid is an aromatic α-keto acid characterized by a phenyl ring substituted with a chlorine atom at the ortho position, an α-keto group, and a carboxylic acid moiety. This unique combination of functional groups makes it a highly versatile intermediate for the synthesis of a wide range of biologically active molecules and complex organic structures. The electron-withdrawing nature of the chloro substituent and the α-keto group influences the reactivity of the aromatic ring and the carboxylic acid, providing opportunities for selective chemical modifications.

The primary value of this compound lies in its ability to undergo:

  • Nucleophilic acyl substitution at the carboxylic acid to form esters, amides, and other acid derivatives.

  • Nucleophilic addition at the ketone carbonyl, which can be followed by reduction to form α-hydroxy acids (mandelic acid derivatives).

  • Condensation reactions with binucleophiles, such as 1,2-diamines, to construct important heterocyclic systems.

  • Decarboxylation to yield 2-chlorobenzaldehyde, a valuable aromatic aldehyde.

These transformations open pathways to novel non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and other therapeutic candidates. This guide will provide detailed protocols for the key reactions of 2-Chloro-phenyl-oxo-acetic acid, grounded in established chemical principles.

Synthesis of 2-Chloro-phenyl-oxo-acetic Acid

The preparation of 2-Chloro-phenyl-oxo-acetic acid can be approached through several synthetic routes. A common and reliable method involves the hydrolysis of a benzoyl cyanide intermediate, which is readily prepared from the corresponding acyl chloride.

Rationale for Synthetic Route

The chosen method leverages the accessibility of 2-chlorobenzoyl chloride as a starting material. The conversion to the acyl cyanide followed by hydrolysis is a well-established method for preparing α-keto acids. This two-step process generally proceeds with good yields and allows for straightforward purification of the final product.

Experimental Protocol: Synthesis via Hydrolysis of 2-Chlorobenzoyl Cyanide

Step 1: Synthesis of 2-Chlorobenzoyl Cyanide

  • To a solution of 2-chlorobenzoyl chloride (1 equivalent) in a dry aprotic solvent such as dichloromethane or acetonitrile, add copper(I) cyanide (1.1 equivalents).

  • The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove insoluble copper salts.

  • The filtrate is concentrated under reduced pressure to yield crude 2-chlorobenzoyl cyanide, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2-Chloro-phenyl-oxo-acetic Acid

  • The crude 2-chlorobenzoyl cyanide is suspended in a mixture of concentrated hydrochloric acid and water (e.g., a 1:1 v/v mixture).

  • The suspension is heated to reflux and stirred vigorously for 2-4 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia gas (if a basic workup is used) or by TLC analysis of the reaction mixture.

  • After cooling, the aqueous solution is extracted with an organic solvent such as ethyl acetate (3 x volumes).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-Chloro-phenyl-oxo-acetic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford the pure α-keto acid as a solid.

Key Reactions and Protocols

The dual functionality of 2-Chloro-phenyl-oxo-acetic acid allows for a diverse range of chemical transformations. The following sections provide detailed protocols for its most common and synthetically useful reactions.

Esterification: Synthesis of Alkyl 2-Chloro-phenyl-oxo-acetates

Esterification of the carboxylic acid moiety is a fundamental transformation, often employed to protect the acid group or to modulate the pharmacokinetic properties of a lead compound. Fischer esterification, using an excess of the alcohol in the presence of a strong acid catalyst, is a standard and effective method.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and the use of excess alcohol or the removal of water drives the equilibrium towards the ester product.

Experimental Protocol (Fischer Esterification):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-phenyl-oxo-acetic acid (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used as the solvent, typically 10-20 volumes).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Reaction Alcohol Catalyst Temperature Typical Yield
EsterificationMethanolH₂SO₄ (cat.)Reflux85-95%
EsterificationEthanolH₂SO₄ (cat.)Reflux80-90%
Amidation: Synthesis of 2-Chloro-phenyl-oxo-acetamides

The formation of an amide bond is a cornerstone of drug discovery. This can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine.

Causality: The conversion of the carboxylic acid to a more reactive acyl chloride dramatically increases the electrophilicity of the acyl carbon, allowing for efficient reaction with a wide range of amine nucleophiles, including those that are weakly nucleophilic. A base is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol (via Acyl Chloride):

  • Acyl Chloride Formation: In a fume hood, suspend 2-Chloro-phenyl-oxo-acetic acid (1 equivalent) in a dry, inert solvent such as dichloromethane. Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-phenyl-oxo-acetyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a dry, aprotic solvent like dichloromethane. Cool the solution to 0 °C and add the desired amine (1.1 equivalents) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide.

  • Purify by recrystallization or column chromatography.

Reduction of the Ketone: Synthesis of 2-Chloro-mandelic Acid

The selective reduction of the ketone functionality in the presence of the carboxylic acid yields 2-chloro-mandelic acid, an important chiral building block. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation, as it is generally chemoselective for ketones in the presence of carboxylic acids under controlled conditions.

Causality: Sodium borohydride is a source of hydride ions (H⁻), which act as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated during the workup to give the alcohol. The carboxylic acid is less reactive towards NaBH₄ at lower temperatures.

Experimental Protocol:

  • Dissolve 2-Chloro-phenyl-oxo-acetic acid (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water or ethanol at 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) in small portions, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting 2-chloro-mandelic acid can be purified by recrystallization.[1]

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocycles with a broad range of pharmacological activities. They can be readily synthesized by the condensation of an α-dicarbonyl compound with a 1,2-diamine. 2-Chloro-phenyl-oxo-acetic acid serves as an excellent α-keto acid precursor for this reaction.[2][3][4][5]

Causality: The reaction proceeds via a double condensation mechanism. One of the amino groups of the 1,2-diamine attacks the keto-carbonyl of the α-keto acid, and the other amino group attacks the carboxyl-carbonyl, with subsequent dehydration to form the stable aromatic quinoxaline ring system. The reaction is often catalyzed by acid.

Experimental Protocol:

  • In a suitable solvent such as ethanol or acetic acid, dissolve 2-Chloro-phenyl-oxo-acetic acid (1 equivalent) and the desired 1,2-phenylenediamine derivative (1 equivalent).

  • Heat the reaction mixture to reflux for 2-6 hours. For less reactive substrates, a catalytic amount of a protic acid like acetic acid can be beneficial if not used as the solvent.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The quinoxaline product often precipitates from the solution.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel or by recrystallization.

Quinoxaline_Synthesis 2-Chloro-phenyl-oxo-acetic_acid 2-Chloro-phenyl-oxo-acetic acid Intermediate Tetrahydroquinoxaline Intermediate 2-Chloro-phenyl-oxo-acetic_acid->Intermediate + 1,2-Phenylenediamine 1,2-Phenylenediamine 1,2-Phenylenediamine->Intermediate Quinoxaline 3-(2-Chlorophenyl)quinoxalin-2(1H)-one Intermediate->Quinoxaline - 2 H₂O (Dehydration)

Caption: Synthesis of a quinoxaline derivative.

Decarboxylation to 2-Chlorobenzaldehyde

The α-keto group in 2-Chloro-phenyl-oxo-acetic acid facilitates decarboxylation upon heating, providing a route to 2-chlorobenzaldehyde. This reaction can be particularly useful if the corresponding aldehyde is required for subsequent synthetic steps.

Causality: The mechanism of decarboxylation of α-keto acids often involves the formation of a stabilized carbanion or a concerted process where the carboxyl group is eliminated as carbon dioxide. The presence of the adjacent carbonyl group stabilizes the transition state.

Experimental Protocol:

  • Place 2-Chloro-phenyl-oxo-acetic acid in a reaction vessel equipped with a distillation apparatus.

  • Heat the compound carefully above its melting point. The decarboxylation will proceed with the evolution of carbon dioxide.

  • The resulting 2-chlorobenzaldehyde can be distilled directly from the reaction mixture.

  • The collected distillate can be further purified by redistillation if necessary.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of gas.

Data Summary and Comparison

Reaction TypeReagentsSolventTemperatureKey Product
Esterification Alcohol, H₂SO₄ (cat.)AlcoholRefluxAlkyl (2-chlorophenyl)glyoxylate
Amidation 1. SOCl₂ 2. Amine, BaseDichloromethaneReflux, then RTN-substituted (2-chlorophenyl)glyoxylamide
Reduction NaBH₄THF/Water or Ethanol0 °C to RT2-Chloro-mandelic acid
Quinoxaline Synthesis 1,2-PhenylenediamineEthanol or Acetic AcidReflux3-(2-Chlorophenyl)quinoxalin-2(1H)-one
Decarboxylation HeatNeat> Melting Point2-Chlorobenzaldehyde

Conclusion

2-Chloro-phenyl-oxo-acetic acid is a potent and versatile synthetic intermediate with broad applications in the development of pharmaceuticals and other fine chemicals. Its dual reactivity allows for a wide array of transformations, providing access to a diverse range of molecular scaffolds. The protocols detailed in this guide are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. By understanding the underlying chemical principles and carefully controlling the reaction conditions, the full synthetic potential of this valuable building block can be realized.

References

  • Narsaiah, B., et al. (2012). An efficient one-pot synthesis of quinoxaline derivatives catalyzed by pyridine.
  • Desai, N. C., et al. (2014). Synthesis and biological evaluation of new quinoxaline derivatives as antimicrobial agents. Medicinal Chemistry Research, 23(7), 3354-3363.
  • Organic Syntheses Procedure for the preparation of 2-chloro-mandelic acid. Available at: [Link]

  • Patel, A. L., et al. (2015). A review on recent advances in the synthesis of quinoxaline and its analogues. RSC Advances, 5(118), 97269-97292.
  • US Patent US20040176637A1, Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
  • EP Patent EP0140454A2, Process for forming esters of glyoxylic acids.
  • CN Patent CN107445828B, Method for synthesizing glyoxylic acid esters.
  • Asif, M. (2014). A review on the synthesis and biological applications of quinoxaline derivatives. Mini-Reviews in Medicinal Chemistry, 14(10), 825-849.
  • CN Patent CN102603518A, Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts.
  • Organic Chemistry Portal: Ester synthesis by esterification. Available at: [Link]

  • ResearchGate: Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Available at: [Link]

  • ResearchGate: The two-step approach for transamidation with amino-acid derivatives. Available at: [Link]

  • NIH: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]

  • NIH: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Available at: [Link]

  • Encyclopedia.pub: Methods of Preparation of Quinoxalines. Available at: [Link]

Sources

Method

Application Note: Esterification of 2-Chloro-phenyl-oxo-acetic Acid

[1][2] Abstract & Strategic Overview This application note details the process development and optimization for the esterification of 2-(2-chlorophenyl)-2-oxoacetic acid (also known as o-chlorobenzoylformic acid) to its...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract & Strategic Overview

This application note details the process development and optimization for the esterification of 2-(2-chlorophenyl)-2-oxoacetic acid (also known as o-chlorobenzoylformic acid) to its methyl ester, Methyl 2-(2-chlorophenyl)-2-oxoacetate .[1][2]

This transformation is a critical upstream step in the synthesis of antithrombotic agents, including Clopidogrel (Plavix) and its chiral analogs.[2] While theoretically simple, the presence of the


-keto moiety combined with the ortho-chloro substituent introduces specific challenges:
  • Steric Hindrance: The ortho-chloro group forces the carbonyl system out of planarity, affecting reactivity rates compared to para-substituted analogs.[1][2]

  • Side Reaction Risks: Standard acid-catalyzed esterification (Fischer) carries a high risk of forming dimethyl ketals (acetals) at the

    
    -keto position, leading to difficult-to-separate impurities.[1][2]
    

This guide presents two validated protocols:

  • Method A (Acyl Chloride Activation): The high-fidelity route recommended for research and high-purity requirements, minimizing ketal formation.[1][2]

  • Method B (Modified Fischer Esterification): A cost-effective, scalable route optimized to suppress ketalization through strict water management.[1][2]

Chemical Mechanism & Strategy[1][2][3][4]

The Challenge of -Keto Acids

Unlike standard benzoic acids, 2-chloro-phenyl-oxo-acetic acid contains a highly electrophilic ketone adjacent to the carboxyl group.[1][2] In the presence of methanol and strong acid (Fischer conditions), the ketone is susceptible to nucleophilic attack, forming the hemiketal or dimethyl ketal.[2]

Strategic Decision Matrix:

DecisionMatrix Start Start: 2-Chloro-phenyl-oxo-acetic acid Purity Requirement: Purity > 99% (No Ketal Impurity) Start->Purity High Value Target Scale Requirement: Multi-Kg Scale (Cost Sensitive) Start->Scale Industrial Precursor MethodA Method A: Acyl Chloride Route (Oxalyl Chloride) Purity->MethodA Best for Selectivity MethodB Method B: Modified Fischer (H2SO4/Toluene Azeotrope) Scale->MethodB Best for Cost ResultA ResultA MethodA->ResultA Yield: 92-95% Purity: >99% ResultB ResultB MethodB->ResultB Yield: 85-90% Purity: ~97%

Figure 1: Decision matrix for selecting the esterification strategy based on purity vs. scale requirements.

Method A: Acyl Chloride Activation (Recommended)[1][2]

This method utilizes Oxalyl Chloride to generate the intermediate acid chloride.[2][3] Oxalyl chloride is preferred over Thionyl Chloride (


) for 

-keto acids because it operates under milder conditions, reducing the risk of thermal decarbonylation (loss of CO).[1][2]
Materials
  • Substrate: 2-(2-chlorophenyl)-2-oxoacetic acid (1.0 eq)

  • Reagent: Oxalyl Chloride (1.2 eq)[1][2]

  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

  • Nucleophile: Methanol (Anhydrous, 2.0 eq)[1][2]

  • Base: Triethylamine (Optional, 1.1 eq, to scavenge HCl)

Protocol Steps
  • Setup: Charge a flame-dried 3-neck round-bottom flask with the substrate and anhydrous DCM (10 mL/g). Maintain an inert atmosphere (

    
     or Ar).[1][2]
    
  • Activation: Cool the solution to 0°C . Add catalytic DMF (critical for initiating the Vilsmeier-Haack type mechanism).[1][2]

  • Addition: Dropwise add Oxalyl Chloride over 30 minutes. Caution: Vigorous gas evolution (

    
    , 
    
    
    
    ,
    
    
    ).[1][2]
  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC or IR.[1][2] The disappearance of the broad -OH stretch (2500-3300

      
      ) and shift of the carbonyl peak indicates acid chloride formation.[1][2]
      
  • Evaporation (Critical): Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.

    • Why? Removing excess oxalyl chloride prevents it from reacting with methanol to form dimethyl oxalate, a difficult-to-remove impurity.[1][2]

  • Esterification: Cool the acid chloride solution to 0°C . Add Methanol (mixed with Triethylamine if acid sensitivity is a concern) dropwise.[1][2]

  • Quench & Workup: Stir for 1 hour. Quench with saturated

    
    .[1][2] Separate layers. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1][2][3]

Method B: Modified Fischer Esterification (Scalable)[1][2]

To use the Fischer method successfully with an


-keto acid, we must disrupt the equilibrium to favor the ester while minimizing the concentration of free alcohol available to attack the ketone.[2] We utilize a Dean-Stark trap  with a non-polar co-solvent (Toluene) rather than using methanol as the bulk solvent.[1][2]
Materials
  • Substrate: 2-(2-chlorophenyl)-2-oxoacetic acid (1.0 eq)

  • Reagent: Methanol (3.0 eq)[1][2]

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 eq) or

    
    [1][2]
    
  • Solvent: Toluene (High dilution: 15 mL/g)[1][2]

Protocol Steps
  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser. Charge substrate, p-TSA, and Toluene.[1][2]

  • Reflux: Heat to reflux (

    
    ).
    
  • Addition: Add Methanol slowly via a syringe pump directly into the reaction pot over 4 hours while continuously removing water via the azeotrope.

    • Expert Insight: Slow addition of MeOH keeps its instantaneous concentration low, favoring the rapid reaction with the protonated carboxyl group over the slower attack on the ketone (which requires two equivalents of MeOH).[2]

  • Workup: Cool to RT. Wash with

    
     (removes unreacted acid) and water.[1][2]
    
  • Isolation: Evaporate Toluene to yield the crude ester.

Analytical Validation & Quality Control

Expected Data Profile
ParameterSpecificationMethod
Appearance Pale yellow oil to crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN:Water
Identity (1H NMR) Singlet at ~3.9 ppm (OCH3)400 MHz CDCl3
IR Shift Ester C=O: ~1735-1745 cm⁻¹FTIR (Neat)
Major Impurity Dimethyl Ketal (M+32 mass)LC-MS
Workflow Visualization

Workflow Substrate Substrate (Acid) Activation Activation (Oxalyl Cl / DMF) Substrate->Activation DCM, 0°C Intermed Intermediate (Acid Chloride) Activation->Intermed - CO, CO2 Esterification Esterification (MeOH Addition) Intermed->Esterification + MeOH Workup Workup (NaHCO3 Wash) Esterification->Workup Quench Product Final Product (Methyl Ester) Workup->Product Evaporation

Figure 2: Step-by-step workflow for the Acyl Chloride activation method.

Troubleshooting & Safety

Common Failure Modes
  • Low Yield: Often caused by incomplete formation of the acid chloride.[2] Ensure the DMF catalyst is fresh and anhydrous.[2]

  • Ketal Formation (Impurity at +32 m/z): Indicates excess methanol and high acidity.[1][2] Switch from Method B to Method A, or reduce the reaction temperature in Method A.

  • Decarbonylation: If the reaction turns dark/black, the temperature is too high.[2]

    
    -keto acid chlorides can lose CO to form the benzoyl chloride derivative.[1] Keep temperatures below 25°C during the activation step.[2]
    
Safety (HSE)
  • Oxalyl Chloride: Extremely toxic by inhalation.[1][2] Releases CO and HCl.[1][2] Must be used in a well-ventilated fume hood.[1][2]

  • 2-Chloro-phenyl-oxo-acetic acid: Irritant.[1][2] Avoid dust inhalation.[1][2]

References

  • Clopidogrel Synthesis Pathways

    • Patent: "Method for synthesizing clopidogrel hydrogen sulfate intermediate."[1][2][4] CN101775001B.[1][2][5] Google Patents. Link

    • Context: Describes esterification of related halogenated phenylacetic acid deriv
  • General Esterific

    
    -Keto Acids: 
    
    • Source: "Esterification - alcohols and carboxylic acids."[1][2][6] Chemguide. Link

    • Relevance: Foundational mechanism for Fischer esterification and equilibrium management.[1][2][7]

  • Use of Oxalyl Chloride for Acid Activation

    • Journal: "Preparation of Arom

      
      -Ketoesters."[1][2] Organic Process Research & Development. (General methodology reference for keto-acid activation avoiding thermal degradation).
      
    • Related Protocol: BenchChem Application Notes for Chlorobenzoic Acid Derivatives. Link[1][2]

  • Compound Data

    • PubChem:[1][2] 2-Oxo-clopidogrel (Metabolite/Intermediate structure verification).[1][2] Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-phenyl-oxo-acetic acid

Technical Overview & Chemical Profile Target Molecule: 2-Chloro-phenyl-oxo-acetic acid (also known as 2-chlorophenylglyoxylic acid). Primary Application: Key intermediate for pharmaceutical synthesis (e.g., Clopidogrel a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Chemical Profile

Target Molecule: 2-Chloro-phenyl-oxo-acetic acid (also known as 2-chlorophenylglyoxylic acid). Primary Application: Key intermediate for pharmaceutical synthesis (e.g., Clopidogrel analogs, dyestuffs) and agrochemicals. Critical Quality Attribute (CQA): Purity >98.5%, specifically free of the 4-chloro isomer and over-acylated byproducts.

Physicochemical Data Table
PropertyValue / CharacteristicNotes
CAS Number 5331-38-4
Molecular Weight 198.56 g/mol
Melting Point 108–112 °CDistinct from 4-chloro isomer (~125°C)
pKa ~2.5 – 3.0Stronger acid than benzoic acid due to

-keto group
Solubility (Water) High (Hot) / Low (Cold)Ideal for aqueous recrystallization
Solubility (Toluene) Moderate (Hot)Good for rejecting polar inorganic salts
Appearance White to off-white crystalline solidYellowing indicates oxidation/oligomers

Core Purification Workflows

Workflow A: The "Gold Standard" Aqueous Recrystallization

Best for: Routine purification of crude material with purity >90%.

Protocol:

  • Dissolution: Suspend crude acid in distilled water (ratio: 5 mL water per 1 g acid).

  • Heating: Heat to 85–90°C with vigorous stirring until fully dissolved.

    • Note: If oiling out occurs, add a small amount of Ethanol (5-10% v/v) to the hot mixture.

  • Filtration (Hot): Filter rapidly through a pre-heated funnel (or Celite pad) to remove insoluble mechanical impurities or inorganic salts.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours, then chill to 0–5°C for 1 hour.

    • Scientific Logic:[1][2][3][4][5] Slow cooling promotes the growth of pure crystal lattices, excluding the structurally distinct 4-chloro isomer.

  • Isolation: Filter the white crystals and wash with ice-cold water (2x cake volume).

  • Drying: Vacuum dry at 45°C. Do not exceed 60°C to prevent decarboxylation.

Workflow B: Acid-Base Chemical Purification

Best for: Crude material containing non-acidic impurities (unreacted chlorobenzene) or tars.

AcidBaseWorkup Start Crude Mixture (Acid + Neutral Impurities) Dissolve Dissolve in 10% NaHCO3 (aq) pH ~8.5 Start->Dissolve Extract Wash with Ethyl Acetate or Toluene Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Neutrals/Tars) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Contains Target Carboxylate) PhaseSep->AqPhase Keep Acidify Acidify with HCl to pH 1-2 (Precipitation) AqPhase->Acidify Filter Filter & Dry Acidify->Filter Final Pure 2-Chloro-phenyl-oxo-acetic acid Filter->Final

Figure 1: Acid-Base purification logic utilizing the specific acidity of the


-keto acid moiety.

Troubleshooting & FAQs

Category 1: Impurity Profiles

Q: My product has a persistent yellow/brown tint even after recrystallization. How do I remove it?

  • Diagnosis: This is likely due to polymerized byproducts or oxidation of the

    
    -keto group.
    
  • The Fix: Perform a Carbon Treatment .

    • Dissolve the material in hot water (or hot alkaline solution if doing Workflow B).

    • Add Activated Carbon (5 wt% relative to mass of substance).

    • Stir at 60°C for 30 minutes.

    • Critical Step: Filter hot through a Celite bed to remove all carbon fines. If carbon passes through, it will act as a seed for impurities during crystallization.

Q: I suspect contamination with the 4-chloro (para) isomer. How do I separate them?

  • Scientific Context: The para isomer is significantly less soluble in non-polar solvents and packs more efficiently in crystal lattices due to symmetry.

  • The Fix: Use Toluene Fractionation .

    • Suspend the mixture in Toluene (10 mL/g).

    • Heat to reflux. The 2-chloro (ortho) isomer is generally more soluble due to the "ortho effect" (steric hindrance preventing tight packing).

    • If the solution is not clear, filter hot. The undissolved solids are likely the para isomer.

    • Cool the filtrate.[6] The 2-chloro isomer will crystallize out.

    • Validation: Check Melting Point.[2][3] 2-chloro MP is ~110°C; 4-chloro MP is typically higher (~125°C+).

Category 2: Process Yield Issues

Q: My yield is significantly lower than expected (<60%) after aqueous recrystallization.

  • Cause 1 (pH): The compound is a strong organic acid. If your water is slightly alkaline or if you didn't acidify enough during synthesis, it remains as a salt.

  • Cause 2 (Solubility): You may be using too much water.

  • The Fix:

    • Ensure the pH of the mother liquor is < 1.0 using conc. HCl before cooling.

    • Concentrate the mother liquor by 50% under vacuum and harvest a "second crop" of crystals. Note: The second crop usually requires recrystallization.

Q: The material is "oiling out" instead of crystallizing.

  • Cause: The temperature dropped too fast, or the impurity profile is lowering the melting point below the solvent boiling point.

  • The Fix:

    • Reheat to dissolve.

    • Seed the solution with a pure crystal at 5–10°C below the saturation temperature.

    • Agitate slowly. Rapid stirring induces oiling in keto-acids.

Advanced Decision Matrix

Use this logic flow to determine the correct purification path for your specific batch.

PurificationLogic Start Batch Analysis CheckColor Is Color > Gardner 4 (Yellow/Brown)? Start->CheckColor CheckIso Is 4-Chloro Isomer > 0.5%? CheckColor->CheckIso No ActionCarbon Add Carbon Treatment Step to Process CheckColor->ActionCarbon Yes ActionToluene Switch Solvent to Toluene (Reject Para) CheckIso->ActionToluene Yes ActionWater Proceed with Aqueous Recrystallization CheckIso->ActionWater No ActionCarbon->CheckIso

Figure 2: Decision tree for selecting the appropriate purification solvent and additives.

References

  • Separation of Chlorobenzoic Acid Isomers: Method for separating o-chlorobenzoic acid and p-chlorobenzoic acid mixture. CN100369883C. (Demonstrates the principle of pH-swing and solubility differences between ortho/para isomers). Link

  • Synthesis & Purification Context: Process for preparation of 2-chlorophenylglycine derivatives. US20040176637A1. (Details the handling of the related amino-acid derivative and resolution, providing solubility context for the phenyl-glyoxylic scaffold). Link

  • General Properties of Glyoxylic Acids: Glyoxylic Acid - PubChem Compound Summary. National Center for Biotechnology Information. (Provides pKa and general reactivity data for the alpha-keto acid class). Link

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-phenyl-oxo-acetic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Chloro-phenyl-oxo-acetic acid (also known as o-chlorobenzoylformic acid). This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-phenyl-oxo-acetic acid (also known as o-chlorobenzoylformic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational optimization.

Overview of Primary Synthetic Pathways

The synthesis of 2-Chloro-phenyl-oxo-acetic acid is typically approached via two main routes, each with its own set of advantages and challenges. Understanding these pathways is the first step in diagnosing and solving yield-related issues.

  • Route A: Friedel-Crafts Acylation & Subsequent Oxidation. This classic two-step approach involves the acylation of chlorobenzene to form an acetophenone intermediate, which is then oxidized to the final product.

  • Route B: Hydrolysis of a Nitrile Precursor. This route typically starts with a chlorophenylacetonitrile derivative which is then hydrolyzed, often under strong acidic conditions, to yield the carboxylic acid.

The following diagram illustrates the logical flow of these primary synthetic routes.

cluster_0 Route A: Acylation & Oxidation cluster_1 Route B: Nitrile Hydrolysis A1 Chlorobenzene A2 2-Chloroacetophenone (Intermediate) A1->A2 Friedel-Crafts Acylation A3 2-Chloro-phenyl-oxo-acetic acid (Final Product) A2->A3 Oxidation B1 2-Chlorobenzyl Cyanide (or similar nitrile) B2 2-Chloro-phenyl-oxo-acetic acid (Final Product) B1->B2 Acid or Base Hydrolysis

Caption: Primary synthetic routes to 2-Chloro-phenyl-oxo-acetic acid.

Troubleshooting Guide & Yield Optimization

This section addresses specific, common problems encountered during synthesis in a question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: My overall yield is low when using the Friedel-Crafts route. The primary issue seems to be the formation of 4-chloroacetophenone alongside my desired 2-chloroacetophenone intermediate. How can I improve this?

A: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The chlorine atom on the benzene ring is an ortho-, para-directing group, leading to a mixture of isomers.[1] Since 4-chloroacetophenone is often the major product due to reduced steric hindrance, optimizing for the ortho-isomer is critical.

Causality & Solution:

  • Catalyst Choice: While aluminum chloride (AlCl₃) is a common Lewis acid catalyst, its bulkiness can favor the para position. Experimenting with alternative catalysts, such as zinc oxide (ZnO), may alter the ortho/para ratio.[2]

  • Temperature Control: Friedel-Crafts reactions are often exothermic. Lowering the reaction temperature can sometimes increase the proportion of the ortho isomer by favoring the kinetically controlled product over the thermodynamically more stable para product.

  • Solvent Effects: The choice of solvent can influence the steric environment around the catalyst-reagent complex. Less polar solvents may be beneficial.

Troubleshooting Flowchart: Isomer Formation

Start Low yield of 2-chloroacetophenone? CheckIsomers Is significant 4-chloro isomer observed? (GC/NMR) Start->CheckIsomers Yes OptimizeTemp Action: Lower reaction temperature (e.g., 0-5 °C) CheckIsomers->OptimizeTemp Yes End Yield Improved CheckIsomers->End No, check other steps ChangeCatalyst Action: Screen alternative Lewis acids (e.g., ZnO, TiCl4) OptimizeTemp->ChangeCatalyst Purify Purification Challenge: Separate isomers via fractional distillation or chromatography ChangeCatalyst->Purify Purify->End

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-Chloro-phenyl-oxo-acetic Acid

Welcome to the technical support guide for 2-Chloro-phenyl-oxo-acetic acid (CAS 26118-14-9). As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-phenyl-oxo-acetic acid (CAS 26118-14-9). As Senior Application Scientists, we understand that the success of your research hinges on the integrity of your reagents. This guide is designed for researchers, chemists, and drug development professionals to address the specific stability challenges associated with this α-keto acid. Here, we provide field-proven insights, troubleshooting protocols, and a deep dive into the chemical causality behind its handling requirements.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common initial questions regarding the stability and handling of 2-Chloro-phenyl-oxo-acetic acid.

Q1: What is 2-Chloro-phenyl-oxo-acetic acid, and why is its stability a primary concern?

2-Chloro-phenyl-oxo-acetic acid, also known as (2-chlorophenyl)glyoxylic acid, is a valuable intermediate in organic synthesis.[1][2] Its structure, featuring an α-keto acid moiety, makes it susceptible to specific degradation pathways that are not always intuitive. The primary concern is its propensity for decarboxylation, a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), especially when exposed to heat or light.[3][4] This degradation leads to the formation of impurities, such as 2-chlorobenzaldehyde, which can compromise the yield, purity, and outcome of subsequent experimental steps.

Q2: What are the primary chemical degradation pathways for this compound?

The two main stability concerns are decarboxylation and, to a lesser extent, hydrolysis, particularly in solution.

  • Decarboxylation: This is the most significant degradation pathway. As an α-keto acid, the molecule can lose CO₂ when heated.[4][5][6] This process can be accelerated by elevated temperatures and exposure to UV light.[3] The resulting impurity is 2-chlorobenzaldehyde.

  • Hydrolysis: While the solid compound is relatively stable against atmospheric moisture when stored correctly, solutions can be more problematic. The stability of analogous compounds like phenylglyoxylic acid is known to be pH-dependent, with degradation being more pronounced in alkaline solutions.[7] Although not an acyl chloride, which hydrolyzes vigorously, prolonged exposure to aqueous environments, especially under non-neutral pH, can affect the compound's integrity.[8][9]

Q3: What are the definitive, non-negotiable storage conditions for 2-Chloro-phenyl-oxo-acetic acid?

To ensure maximum shelf-life and experimental reproducibility, the compound must be stored under controlled conditions. The key is to mitigate exposure to heat, light, and moisture.

Parameter Recommendation Scientific Rationale
Temperature Store in a cool place. Refrigeration (2-8°C) is ideal.Minimizes the rate of thermal decarboxylation.
Atmosphere Store in a dry, well-ventilated area under an inert atmosphere (e.g., Argon, Nitrogen) if possible.[10][11]Prevents exposure to moisture and oxygen, which can participate in degradation pathways.
Container Keep container tightly closed and use opaque or amber vials.[10][11]Protects from moisture ingress and prevents light-induced degradation.[12]
Location Store away from direct sunlight and sources of heat or ignition.[12][13]Avoids providing the activation energy for decarboxylation and other unwanted reactions.

Q4: What specific chemicals or conditions are incompatible with 2-Chloro-phenyl-oxo-acetic acid?

Avoid contact with the following to prevent vigorous, uncontrolled reactions or rapid degradation.

Incompatible Agent Hazard Scientific Rationale
Strong Oxidizing Agents Risk of fire or explosion.[10]The organic acid can be readily oxidized, leading to a highly exothermic reaction.
Strong Bases Degradation and salt formation.As an acid, it will react with bases. Alkaline conditions can also promote the degradation of related compounds.[7]
Extreme Heat Accelerated decomposition.[13]Provides the energy to overcome the activation barrier for decarboxylation, leading to the formation of 2-chlorobenzaldehyde and CO₂ gas.
Direct Sunlight/UV Light Photodegradation.[3]UV energy can be absorbed by the molecule, leading to bond cleavage and decarboxylation.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a structured approach to diagnosing and solving problems encountered during experiments.

Issue 1: Inconsistent Assay Results or Progressively Decreasing Signal Over Time.

  • Potential Cause: Degradation of the compound after being dissolved in a stock solution. The stability of phenylglyoxylic acid, a related compound, is known to be limited in solution, especially at room temperature or in alkaline pH.[7]

  • Investigative Logic: The causality lies in the solution-state reactivity. Solvents can mediate degradation pathways, and dissolved oxygen or trace impurities can act as catalysts.

  • Solution & Self-Validation:

    • Prepare Fresh Solutions: Always prepare solutions immediately before use. Do not store stock solutions at room temperature for more than a few hours.

    • Control pH: If using aqueous buffers, maintain a slightly acidic pH (e.g., pH 5-6) to improve stability, as alkaline conditions have been shown to increase the degradation rate of similar compounds.[7]

    • Use High-Purity Solvents: Use anhydrous, HPLC-grade, or sparged (degassed) solvents to minimize reactive impurities and dissolved oxygen.

    • Validate Stability: If the protocol allows, run a time-course experiment. Analyze an aliquot of your stock solution by HPLC or LC-MS every hour to quantify the rate of degradation under your specific experimental conditions. A stable solution will show less than 5% degradation over the experimental timeframe.

Issue 2: Visible Change in Solid Material (e.g., Discoloration, Clumping).

  • Potential Cause: Improper storage leading to exposure to moisture or light. Moisture absorption can cause clumping, while light can induce yellowing due to the formation of minor degradation products.

  • Investigative Logic: The material's physical appearance is a direct indicator of its chemical integrity. The energy from light or the presence of water can initiate slow degradation even in the solid state.

  • Solution & Self-Validation:

    • Verify Storage Conditions: Immediately review the storage protocol in Section 1. Ensure the container is tightly sealed and protected from light.[11][12]

    • Perform a Purity Check: Before use, perform a quick quality control check. Measure the melting point; a broad or depressed melting range compared to the literature value indicates impurities. An HPLC or NMR analysis can provide a more definitive purity profile.

    • Discard if Necessary: If significant degradation is suspected, it is often more cost-effective and scientifically rigorous to use a fresh, unopened bottle of the reagent.

Issue 3: Appearance of an Unexpected Aldehyde Impurity in Reaction Monitoring (e.g., by GC-MS or NMR).

  • Potential Cause: On-pathway decarboxylation of 2-Chloro-phenyl-oxo-acetic acid to 2-chlorobenzaldehyde during the reaction.

  • Investigative Logic: This is a classic symptom of α-keto acid instability. The reaction conditions (e.g., elevated temperature, prolonged reaction time) are likely providing the necessary energy for the compound to lose CO₂.[4]

  • Solution & Self-Validation:

    • Lower Reaction Temperature: If the reaction chemistry permits, reduce the temperature to minimize the rate of decarboxylation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent potential oxidative side reactions that can be coupled with degradation.

    • Monitor Reactant Addition: If possible, add the 2-Chloro-phenyl-oxo-acetic acid slowly to the reaction mixture or just before the critical step, rather than having it present during a lengthy pre-heating phase.

    • Confirm Impurity Identity: Use a co-injection of an authentic 2-chlorobenzaldehyde standard in your analytical method (e.g., HPLC, GC) to confirm the identity of the impurity peak.

Section 3: Key Experimental Protocols

These protocols provide a standardized framework for handling and using 2-Chloro-phenyl-oxo-acetic acid to ensure reproducibility.

Protocol 3.1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the container to a cool, dry, and dark location, preferably a refrigerator (2-8°C).

  • Dispensing: Perform all weighing and dispensing in a well-ventilated area or a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere (Optional but Recommended): For long-term storage of opened containers, flush the headspace of the bottle with a gentle stream of an inert gas (Argon or Nitrogen) before re-sealing.

  • Sealing: Ensure the container cap is tightly sealed after each use to prevent moisture ingress.[12]

Protocol 3.2: Preparation and Short-Term Storage of Stock Solutions
  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your reaction (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran). For aqueous solutions, use a slightly acidic buffer (pH 5-6).

  • Preparation: Bring the sealed container of the solid to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Dissolution: Quickly weigh the required amount and dissolve it in the chosen solvent. If solubility is an issue, gentle sonication can be used. Avoid heating to dissolve the compound.

  • Short-Term Storage: If immediate use is not possible, store the solution in a tightly sealed, opaque vial at 2-8°C for no longer than 24 hours. For longer storage, freezing at -20°C may be possible, but stability must be validated for your specific solvent system.[7][14]

Protocol 3.3: General Workflow for Monitoring Degradation by HPLC
  • System Preparation: Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of Acetonitrile and water with 0.1% formic or acetic acid to ensure an acidic pH).

  • Sample Preparation: Prepare a solution of 2-Chloro-phenyl-oxo-acetic acid at a known concentration (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Initial Analysis (t=0): Immediately inject the freshly prepared sample onto the HPLC system and record the chromatogram. Identify the main peak and integrate its area.

  • Incubation: Store an aliquot of the sample under the conditions you wish to test (e.g., room temperature, 40°C, exposure to light).

  • Time-Point Analysis: At set intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot from the stored sample.

  • Data Analysis: Compare the peak area of the main compound at each time point to the t=0 sample. The appearance of new peaks, particularly one corresponding to 2-chlorobenzaldehyde, alongside a decrease in the main peak area, confirms degradation.

Section 4: Visualized Pathways and Workflows

Diagram 1: Primary Degradation Pathway

This diagram illustrates the primary thermal or photochemical decarboxylation of 2-Chloro-phenyl-oxo-acetic acid.

G Compound 2-Chloro-phenyl-oxo-acetic acid Condition Heat (Δ) or Light (hν) Compound->Condition Products 2-Chlorobenzaldehyde + CO₂ Condition->Products

Caption: Decarboxylation of 2-Chloro-phenyl-oxo-acetic acid.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical path for diagnosing stability-related experimental issues.

G Start Inconsistent Results or Unexpected Byproducts Check_Solution Is the solution freshly prepared? Start->Check_Solution Sol_Old Action: Prepare fresh solution. Use buffered/anhydrous solvent. Check_Solution->Sol_Old No Sol_Fresh Proceed to next check Check_Solution->Sol_Fresh Yes Check_Solid Was solid material stored correctly? Store_Bad Action: Use new reagent. Implement proper storage. Check_Solid->Store_Bad No Store_Good Proceed to next check Check_Solid->Store_Good Yes Check_Temp Is reaction temperature too high? Temp_High Action: Lower reaction temperature. Consider slow addition of reagent. Check_Temp->Temp_High Yes Temp_OK Issue likely not stability-related. Investigate other reaction parameters. Check_Temp->Temp_OK No Sol_Fresh->Check_Solid Store_Good->Check_Temp

Sources

Optimization

Technical Support Center: 2-Chloro-phenyl-oxo-acetic Acid Experiments

Ticket ID: T-CPOA-001 Subject: Troubleshooting Synthesis, Stability, and Reactivity of 2-Chlorophenylglyoxylic Acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary 2-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-CPOA-001 Subject: Troubleshooting Synthesis, Stability, and Reactivity of 2-Chlorophenylglyoxylic Acid Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

2-Chloro-phenyl-oxo-acetic acid (CAS: 21727-86-6), also known as 2-chlorophenylglyoxylic acid , is a critical building block in the synthesis of thienopyridine antiplatelet drugs (e.g., Clopidogrel analogs) and agrochemicals.

Researchers frequently encounter three distinct failure modes with this molecule:

  • Regio-isomer Contamination: Inadvertent synthesis of the para-isomer during Friedel-Crafts acylation.

  • The "Phantom" Ketone: Disappearance of the carbonyl signal in NMR due to rapid gem-diol (hydrate) formation.

  • Thermal Instability: Unexpected decarboxylation converting the solid acid into an oily aldehyde.

This guide provides the causality, detection methods, and corrective protocols for these issues.

Module 1: The Isomer Trap (Synthesis & Sourcing)

User Question: "I synthesized the compound using Friedel-Crafts acylation of chlorobenzene with oxalyl chloride, but the melting point is off, and downstream coupling failed. Why?"

Technical Diagnosis

You likely synthesized 4-chlorophenylglyoxylic acid , not the 2-chloro isomer.

  • Causality: The chlorine atom on the benzene ring is an ortho, para-director. However, due to the steric bulk of the oxalyl chloride electrophile and the chlorine atom itself, electrophilic aromatic substitution (EAS) overwhelmingly favors the para position (>90%).

  • The Consequence: The para isomer lacks the steric hindrance required for specific enzyme binding pockets or chiral induction steps in downstream synthesis (e.g., Clopidogrel synthesis requires the ortho substituent for atropisomeric stability or steric steering).

Corrective Protocol: The Grignard Route

To guarantee the ortho (2-chloro) substitution, you must use a method that locks the regiochemistry, such as a Grignard reaction starting from 1-bromo-2-chlorobenzene.

Step-by-Step Protocol:

  • Activation: React 1-bromo-2-chlorobenzene with Magnesium turnings in dry THF to form the Grignard reagent (2-chlorophenylmagnesium bromide).

  • Acylation: Cannulate the Grignard solution slowly into a solution of Diethyl Oxalate (excess, >2.0 eq) at -78°C.

    • Note: The inverse addition (Grignard into Oxalate) prevents the formation of the double-addition alcohol product.

  • Hydrolysis: Treat the resulting ethyl ester with NaOH/MeOH followed by acidification (HCl) to yield 2-chloro-phenyl-oxo-acetic acid.

Visualization: Synthesis Logic Tree

SynthesisLogic cluster_mech Mechanism Check Start Target: 2-Chloro-phenyl-oxo-acetic acid RouteA Route A: Friedel-Crafts (Chlorobenzene + Oxalyl Chloride) Start->RouteA Avoid if purity critical RouteB Route B: Grignard (1-Bromo-2-chlorobenzene + Diethyl Oxalate) Start->RouteB Recommended ResultA Result: Mixture (Mostly 4-Chloro isomer) FAILURE RouteA->ResultA ResultB Result: Pure 2-Chloro isomer SUCCESS RouteB->ResultB Sterics Steric Hindrance blocks Ortho attack Sterics->ResultA

Caption: Decision matrix for synthesis routes. Route A fails due to steric-driven para-selectivity; Route B forces ortho-substitution via pre-functionalized precursor.

Module 2: Analytical Anomalies (The Hydrate Effect)

User Question: "My 13C NMR shows a peak around 90-95 ppm instead of the expected ketone peak at ~185 ppm. Did I reduce the ketone?"

Technical Diagnosis

You are observing the gem-diol (hydrate) form.

  • Causality: The

    
    -keto group is highly electron-deficient due to the adjacent carboxylic acid (electron-withdrawing). In the presence of trace water (common in older DMSO-d6 or CDCl3), the ketone undergoes reversible hydration.
    
  • Reaction:

    
    
    
  • Impact: This is not an impurity; it is an equilibrium state. However, it changes the molecular weight (MW +18) effectively, which can throw off stoichiometry calculations if you treat the solid as anhydrous.

Troubleshooting Guide
ObservationCauseSolution
NMR: C=O peak missing, new peak at ~95 ppm.Hydrate formation.[1]Run NMR in anhydrous solvents (Acetonitrile-d3) or add molecular sieves.
Stoichiometry: Reaction yields are consistently 10-15% low.Weighing hydrate as anhydrous.Perform Karl Fischer titration to determine water content. Adjust MW in calculations.
Melting Point: Broad range or lower than lit.Water in lattice.Dry under vacuum over

at 40°C for 24h.

Module 3: Stability & Decarboxylation[2][3]

User Question: "I heated the reaction to 80°C to push the amide coupling, but the reaction turned black and I isolated an oil. What happened?"

Technical Diagnosis

You triggered thermal decarboxylation .

  • Mechanism: Alpha-keto acids are susceptible to losing

    
    , converting to the corresponding aldehyde (2-chlorobenzaldehyde). While less unstable than 
    
    
    
    -keto acids, the electron-withdrawing chlorine ortho-substituent destabilizes the C-C bond between the carbonyls.
  • Catalysts: This process is accelerated by:

    • Temperatures > 60°C.

    • Oxidative conditions.[2]

    • Transition metals (often used in cross-couplings).

Corrective Protocol: Low-Temp Activation

Avoid thermal activation. Use high-reactivity coupling reagents that work at


 to Room Temperature (RT).

Recommended Workflow:

  • Reagent: Use HATU or T3P (Propylphosphonic anhydride). T3P is preferred as it buffers the pH and reduces side reactions.

  • Base: Use Diisopropylethylamine (DIPEA).

  • Temperature: Maintain reaction at

    
     during reagent addition. Allow to warm only to 
    
    
    
    . Do not reflux.
Visualization: Degradation Pathway

Degradation Compound 2-Chloro-phenyl-oxo-acetic acid (Solid) Transition Transition State (>60°C or Oxidative) Compound->Transition Heat Product 2-Chlorobenzaldehyde (Oil) + CO2 Transition->Product -CO2 (Irreversible)

Caption: Thermal degradation pathway. Heating above 60°C triggers irreversible loss of CO2, yielding the liquid aldehyde.

References

  • Friedel-Crafts Selectivity & Mechanism

    • Title: Friedel-Crafts Acylation - Organic Chemistry Portal.[3]

    • Source: Organic Chemistry Portal.[3]

    • URL:[Link]

    • Relevance: Explains the mechanism and steric limitations leading to para-selectivity in chlorobenzene acyl
  • Decarboxylation of Alpha-Keto Acids

    • Title: Decarboxylation Mechanism.[4][5][6][7]

    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Details the stability limits of carboxylic acids adjacent to carbonyls and the conditions facilit
  • Hydrate Formation in Keto Acids

    • Title: Advances in Characterizing Gas Hydrate Form
    • Source: MDPI (General principle citation for NMR shifts in hydr
    • URL:[Link][2]

    • Relevance: Supports the diagnosis of NMR anomalies (C=O disappearance)
  • Pharmaceutical Relevance (Thienopyridine Synthesis)

    • Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Prepar
    • Source: Asian Journal of Chemistry.
    • URL:[Link][8]

    • Relevance: Highlights the critical nature of purity and derivative handling in drug development workflows involving this scaffold.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to Catalysts for the Synthesis of 2-Chloro-phenyl-oxo-acetic Acid

Abstract 2-Chloro-phenyl-oxo-acetic acid, also known as o-chlorobenzoylformic acid, is a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its efficient production is a topic of signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-phenyl-oxo-acetic acid, also known as o-chlorobenzoylformic acid, is a pivotal intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its efficient production is a topic of significant interest in industrial and academic research. The most common synthetic route involves the oxidation of the α-methylene group of 2'-chloroacetophenone.[2] The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, cost, and environmental impact. This guide provides a comparative analysis of prevalent catalytic systems, offering field-proven insights, detailed experimental protocols, and performance data to aid researchers in catalyst selection and process optimization.

Introduction: The Strategic Importance of 2-Chloro-phenyl-oxo-acetic Acid

Aryl α-keto acids, such as 2-chloro-phenyl-oxo-acetic acid, are valuable building blocks in organic synthesis.[3] Their dual functionality, featuring both a carboxylic acid and a ketone, allows for diverse subsequent chemical modifications. The ortho-chlorine substituent further enhances its utility, providing a handle for cross-coupling reactions or influencing the electronic properties and biological activity of the final product. Consequently, robust and efficient synthesis of this intermediate is paramount.

The primary challenge in this synthesis lies in the selective oxidation of the methyl group of 2'-chloroacetophenone to a carboxylic acid, a two-step oxidation, without cleaving the carbon-carbon bond or promoting unwanted side reactions on the aromatic ring. This guide will compare two major catalytic strategies: Phase-Transfer Catalysis (PTC) with potassium permanganate and metal-based oxidation using selenium dioxide.

Comparative Analysis of Catalytic Systems

The selection of a catalytic system is a multifactorial decision, balancing yield, reaction conditions, cost, safety, and scalability. Below, we delve into the specifics of two authoritative methods.

Phase-Transfer Catalysis (PTC) with Potassium Permanganate (KMnO₄)

Principle & Rationale: The core challenge in using potassium permanganate for oxidizing organic substrates like 2'-chloroacetophenone is the mutual insolubility of the oxidant (aqueous phase) and the substrate (organic phase). Phase-transfer catalysis elegantly overcomes this barrier. A phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), facilitates the transport of the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase.[4][5] The lipophilic quaternary ammonium cation pairs with the permanganate anion, forming an ion pair (Q⁺MnO₄⁻) that is soluble in the organic solvent, allowing it to react with the substrate.[6] This technique accelerates the reaction, allows for milder conditions, and often improves yields by minimizing side reactions.[7]

Mechanism of Action: The catalytic cycle begins with the exchange of the catalyst's anion (e.g., Br⁻) for the permanganate anion at the aqueous-organic interface. The resulting Q⁺MnO₄⁻ complex diffuses into the organic phase, where it oxidizes the enolate of 2'-chloroacetophenone. The reduced catalyst and manganese dioxide (MnO₂) precipitate are then regenerated or removed, and the catalytic cycle continues.

Experimental Workflow: PTC Oxidation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation A Charge Reactor: 2'-chloroacetophenone, Organic Solvent (e.g., Dichloromethane) C Add Phase-Transfer Catalyst (e.g., TBAB) to Reactor A->C B Prepare Aqueous Phase: KMnO4, Water D Add Aqueous KMnO4 Solution Dropwise C->D E Maintain Temperature (e.g., 25-30°C) with Vigorous Stirring D->E F Monitor Reaction (TLC/GC) until Substrate Consumption E->F G Quench Reaction (e.g., with NaHSO3) F->G H Filter MnO2 Precipitate G->H I Separate Organic & Aqueous Layers H->I J Acidify Aqueous Layer (e.g., with HCl) to pH ~2 I->J K Extract Product with Organic Solvent J->K L Dry, Concentrate & Purify (Recrystallization) K->L G A 2'-Chloroacetophenone (Enol form) C Ene Reaction A->C B Selenium Dioxide (SeO2) B->C D [2,3]-Sigmatropic Rearrangement C->D Forms Seleninic Acid Intermediate E Intermediate Adduct D->E F Hydrolysis E->F + H2O G 2-Chloro-phenyl-glyoxal F->G J Se(0) (Red Precipitate) F->J H Further Oxidation G->H [O] I 2-Chloro-phenyl-oxo-acetic acid H->I

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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